molecular formula C5H9NO2S B082040 Ethyl 3-amino-3-thioxopropanoate CAS No. 13621-50-6

Ethyl 3-amino-3-thioxopropanoate

Cat. No.: B082040
CAS No.: 13621-50-6
M. Wt: 147.2 g/mol
InChI Key: IBHOWDPRDYMIMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-3-thioxopropanoate>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-3-sulfanylidenepropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c1-2-8-5(7)3-4(6)9/h2-3H2,1H3,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHOWDPRDYMIMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377965
Record name ethyl 3-amino-3-thioxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13621-50-6
Record name ethyl 3-amino-3-thioxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-amino-3-sulfanylidenepropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Properties of Ethyl 3-amino-3-thioxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of Ethyl 3-amino-3-thioxopropanoate, a valuable building block in organic synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound, also known as ethyl 2-carbamothioylacetate, is a fine chemical intermediate with the molecular formula C₅H₉NO₂S. A summary of its key quantitative properties is presented in Table 1.

PropertyValueSource
Molecular Weight 147.20 g/mol PubChem
CAS Number 13621-50-6PubChem
Physical Form Pale-yellow to Yellow Solid or liquidSigma-Aldrich
Storage Temperature RefrigeratorSigma-Aldrich

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The primary synthetic route to this compound is through the reaction of ethyl cyanoacetate with a source of sulfur, typically hydrogen sulfide, in the presence of a suitable base or acid catalyst. A common and effective method is a variation of the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol, followed by reaction with hydrogen sulfide to yield the thioamide.

Experimental Workflow: Pinner-type Reaction for Thioamide Synthesis

The following diagram illustrates the general workflow for the synthesis of a thioamide from a nitrile, which is applicable to the preparation of this compound.

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_product Final Product Start Dissolve Ethyl Cyanoacetate in Anhydrous Ethanol Reagent_add Introduce Hydrogen Sulfide Gas Start->Reagent_add Step 1 Catalyst_add Add Acid Catalyst (e.g., HCl) Reagent_add->Catalyst_add Step 2 Reaction Stir at Controlled Temperature Catalyst_add->Reaction Step 3 Quench Quench Reaction Mixture Reaction->Quench Step 4 Extract Extract with Organic Solvent Quench->Extract Step 5 Dry Dry Organic Layer Extract->Dry Step 6 Concentrate Concentrate under Reduced Pressure Dry->Concentrate Step 7 Purify Purify by Recrystallization or Chromatography Concentrate->Purify Step 8 Product This compound Purify->Product Final Step

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

A detailed experimental protocol for the synthesis of this compound via the Pinner reaction is provided below. This procedure is based on established methods for the synthesis of thioamides from nitriles.

Materials:

  • Ethyl cyanoacetate

  • Anhydrous ethanol

  • Dry hydrogen chloride (gas)

  • Hydrogen sulfide (gas)

  • Anhydrous diethyl ether

  • Ice-salt bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A solution of ethyl cyanoacetate in anhydrous ethanol is prepared in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube. The flask is cooled in an ice-salt bath.

  • Acidification: Dry hydrogen chloride gas is bubbled through the cooled solution to saturation. This step is crucial for the formation of the intermediate Pinner salt. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate.[1][2]

  • Thiolysis: Subsequently, a steady stream of hydrogen sulfide gas is passed through the reaction mixture while maintaining the low temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, the reaction mixture is poured into a beaker containing crushed ice and stirred. The precipitated crude product is collected by filtration.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Note: This is a generalized procedure. Specific reaction times, temperatures, and molar ratios of reactants should be optimized for the best yield and purity.

Logical Relationships in the Pinner Reaction

The following diagram outlines the key logical relationships and transformations occurring during the Pinner reaction for the synthesis of this compound.

PinnerReaction Nitrile Ethyl Cyanoacetate (Nitrile) Pinner_Salt Intermediate Pinner Salt (Alkyl Imidate Salt) Nitrile->Pinner_Salt Protonation & Nucleophilic Attack Alcohol Ethanol (Alcohol) Alcohol->Pinner_Salt Acid HCl (Acid Catalyst) Acid->Nitrile Thioamide This compound (Thioamide) Pinner_Salt->Thioamide Thiolysis H2S Hydrogen Sulfide (H₂S) H2S->Pinner_Salt

Caption: Key steps and intermediates in the Pinner reaction synthesis.

References

An In-depth Technical Guide to Ethyl 3-amino-3-thioxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 13621-50-6

This technical guide provides a comprehensive overview of Ethyl 3-amino-3-thioxopropanoate, a versatile bifunctional molecule with applications in organic synthesis, particularly as a precursor for heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Data

This compound is a pale-yellow to yellow solid or liquid.[1] The following tables summarize its key chemical and physical properties.

Table 1: General and Chemical Properties

PropertyValueSource(s)
CAS Number 13621-50-6[2][3][4][5][6][7]
Molecular Formula C₅H₉NO₂S[2][3][5][6][7]
Molecular Weight 147.20 g/mol [2][5]
IUPAC Name ethyl 3-amino-3-sulfanylidenepropanoate[5]
Synonyms THIOCARBAMOYL ACETIC ACID ETHYL ESTER, Ethyl thiocarbamoylacetate, (Ethoxycarbonyl)thioacetamide[2][3][6]
Physical Form Pale-yellow to Yellow Solid or liquid[1]
Purity ≥90-97% (as commercially available)[1][2]
Storage Conditions 4°C, protect from light or Refrigerator[1][2]

Table 2: Computed Physicochemical Properties

PropertyValueSource(s)
pKa (Predicted) 12.71 ± 0.29[3][6]
Topological Polar Surface Area (TPSA) 84.4 Ų[3][5]
LogP (Predicted) 0.2257[2][3]
Hydrogen Bond Acceptors 3[2][3]
Hydrogen Bond Donors 1[2][3]
Rotatable Bonds 3[2][3]

Safety and Handling Information

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken during handling and storage.

Table 3: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource(s)
Signal Word -Warning[1]
Hazard Statements H302Harmful if swallowed.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H332Harmful if inhaled.[1]
H335May cause respiratory irritation.[1]
Precautionary Statements P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.-
P310Immediately call a POISON CENTER or doctor/physician.[1]

Experimental Protocols and Synthesis

Proposed Synthesis Methodology:

A likely synthesis of this compound involves the reaction of ethyl cyanoacetate with elemental sulfur and a source of ammonia , often in the presence of a basic catalyst such as morpholine or triethylamine in a solvent like ethanol. This method, known as the Gewald reaction for the synthesis of 2-aminothiophenes, can be adapted for the synthesis of thioamides from active methylene compounds.

General Experimental Protocol (Hypothetical):

  • To a stirred mixture of ethyl cyanoacetate (1 equivalent) and elemental sulfur (1 equivalent) in ethanol, add a basic catalyst (e.g., morpholine, 1.2 equivalents) dropwise at a controlled temperature (e.g., 40-50 °C).

  • Introduce a source of ammonia, such as a solution of ammonia in ethanol or by bubbling ammonia gas through the reaction mixture.

  • Stir the reaction mixture at a specified temperature (e.g., room temperature or gentle heating) for a period determined by reaction monitoring (e.g., by TLC).

  • Upon completion, the reaction mixture is typically cooled, and the product may precipitate.

  • The crude product is collected by filtration.

  • Purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Logical Workflow for Proposed Synthesis:

G Proposed Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Workup & Purification R1 Ethyl Cyanoacetate Process One-Pot Condensation Reaction R1->Process R2 Elemental Sulfur (S₈) R2->Process R3 Ammonia (NH₃) R3->Process Solvent Ethanol Solvent->Process Catalyst Base (e.g., Morpholine) Catalyst->Process Filtration Filtration Process->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product

Caption: Proposed one-pot synthesis workflow.

Reactivity and Applications in Heterocyclic Synthesis

This compound is a valuable intermediate in organic synthesis due to its two reactive functional groups: the thioamide and the ethyl ester. The active methylene group adjacent to the ester is also reactive. This combination allows it to be a versatile precursor for the synthesis of a variety of heterocyclic compounds, particularly those containing nitrogen and sulfur.

General Reaction Pathway:

The thioamide moiety can react with α-halocarbonyl compounds or other bifunctional electrophiles to form five- or six-membered heterocyclic rings such as thiazoles, pyrimidines, and thiadiazines. The ester group can be involved in cyclization reactions through condensation with other nucleophiles.

Logical Relationship for Heterocycle Synthesis:

G Role in Heterocyclic Synthesis cluster_reactants Reactants cluster_products Heterocyclic Products Start This compound R1 α-Haloketones Start->R1 Cyclocondensation R2 Hydrazine Derivatives Start->R2 Cyclocondensation R3 Amidines / Guanidine Start->R3 Cyclocondensation P1 Thiazoles R1->P1 P2 Thiadiazines R2->P2 P3 Pyrimidines R3->P3

Caption: General pathways for heterocycle synthesis.

Spectroscopic Data

While specific spectroscopic data for this compound is not publicly available in detail, commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data.[3] For reference, the expected characteristic signals are outlined below.

Expected ¹H-NMR Signals (in CDCl₃):

  • Triplet around 1.2-1.4 ppm (3H, -CH₃ of ethyl group).

  • Quartet around 4.1-4.3 ppm (2H, -CH₂- of ethyl group).

  • Singlet around 3.5-3.7 ppm (2H, -CH₂- adjacent to the ester).

  • Broad singlets for the -NH₂ protons, which may be solvent and concentration-dependent.

Expected IR Absorption Bands (cm⁻¹):

  • ~3300-3100: N-H stretching of the amino group.

  • ~2980: C-H stretching of alkyl groups.

  • ~1730: C=O stretching of the ester group.

  • ~1620: N-H bending.

  • ~1300-1400: C=S stretching of the thioamide.

This guide provides a summary of the available technical information for this compound. For detailed analytical data and specific experimental procedures, it is recommended to consult the material safety data sheet (MSDS) and certificate of analysis (CoA) from a commercial supplier.

References

An In-depth Technical Guide to the Reaction Mechanisms of Ethyl 3-amino-3-thioxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-3-thioxopropanoate, a versatile bifunctional reagent, holds significant potential in synthetic organic chemistry, particularly in the construction of diverse heterocyclic scaffolds. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, drawing upon established principles of thioamide and β-keto ester reactivity. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from the well-documented chemistry of analogous β-ketothioamides to present plausible reaction pathways, representative experimental protocols, and potential synthetic applications. The guide is intended to serve as a valuable resource for researchers in drug discovery and development, offering insights into the utility of this reagent for generating novel molecular architectures.

Introduction

This compound (also known as (Ethoxycarbonyl)thioacetamide or Ethyl thiocarbamoylacetate) is a unique building block possessing three key reactive sites: a nucleophilic thioamide, an acidic α-methylene group, and an electrophilic ester carbonyl. This combination of functionalities allows it to participate in a variety of chemical transformations, making it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, including thiazoles, thiophenes, and pyrimidines. This guide will delve into the fundamental reaction mechanisms that govern the reactivity of this compound.

Tautomerism

This compound can exist in tautomeric forms, primarily the thione-enamine and the thiol-imine forms. The equilibrium between these tautomers is influenced by the solvent and pH. The thione-enamine form is generally the most stable.

Caption: Tautomeric forms of this compound.

Core Reaction Mechanisms

The reactivity of this compound is dominated by the interplay of its functional groups. The thioamide moiety provides a soft nucleophilic sulfur atom and a nitrogen atom that can also act as a nucleophile, while the active methylene group is a source of a carbanion.

Reactions involving the Thioamide Group

The thioamide group is a key player in many of the cyclization reactions of this compound.

A classic and widely used method for the synthesis of thiazole rings involves the reaction of a thioamide with an α-halo ketone. In the case of this compound, this reaction is expected to yield 2-amino-4-hydroxy-5-ethoxycarbonylthiazole derivatives.

The proposed mechanism commences with the nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-halo ketone, forming a thioimonium intermediate. This is followed by an intramolecular cyclization via the attack of the thioamide nitrogen onto the ketone carbonyl group. Subsequent dehydration leads to the formation of the aromatic thiazole ring.

hantzsch_mechanism reactant1 This compound intermediate1 Thioimonium Intermediate reactant1->intermediate1 Nucleophilic attack (S) reactant2 α-Halo Ketone (R-CO-CH₂X) reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular cyclization (N) product 2-Amino-4-hydroxy-5-ethoxycarbonylthiazole Derivative intermediate2->product Dehydration gewald_mechanism reactant1 This compound knoevenagel Knoevenagel Adduct reactant1->knoevenagel reactant2 Aldehyde/Ketone reactant2->knoevenagel reactant3 Elemental Sulfur (S₈) sulfur_adduct Sulfur Adduct reactant3->sulfur_adduct base Base (e.g., Morpholine) base->knoevenagel Catalyst knoevenagel->sulfur_adduct product 2-Aminothiophene Derivative sulfur_adduct->product Cyclization & Tautomerization experimental_workflow start Start reactants Combine Reactants & Solvent start->reactants reaction Stir/Heat & Monitor by TLC reactants->reaction workup Reaction Work-up (e.g., Cooling, Filtration) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification analysis Characterization (NMR, IR, MS) purification->analysis end End analysis->end

An In-depth Technical Guide to Ethyl 3-amino-3-thioxopropanoate Derivatives and Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to derivatives and analogues of Ethyl 3-amino-3-thioxopropanoate. This core scaffold has emerged as a versatile starting material for the synthesis of a wide array of heterocyclic compounds with significant potential in drug discovery, particularly in the development of novel antimicrobial and anticancer agents. This document is intended to serve as a detailed resource, offering structured data, in-depth experimental methodologies, and visual representations of key biological pathways and experimental workflows to facilitate further research and development in this promising area of medicinal chemistry.

Synthesis of Biologically Active Derivatives

This compound is a key building block for the synthesis of various heterocyclic systems, including thiazoles, pyrimidines, and pyrazoles. The presence of a reactive thioamide and an ester functional group allows for a variety of cyclization reactions.

Synthesis of Thiazole Derivatives

A prominent application of this compound is in the Hantzsch thiazole synthesis. This method involves the reaction of the thioamide with an α-haloketone to yield a thiazole ring system. These thiazole derivatives have been investigated for a range of biological activities.

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with antimicrobial and anticancer properties being the most extensively studied.

Antimicrobial Activity

Several derivatives incorporating thiazole and pyrimidine rings have shown promising activity against a range of bacterial and fungal pathogens. The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as FtsZ, a key protein in bacterial cell division.

Table 1: Antimicrobial Activity of Selected Thiazolidine Derivatives

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)
5d S. aureus (ATCC 6538)37.9 - 113.857.8 - 118.3
L. monocytogenes (NCTC 7973)37.9 - 113.857.8 - 118.3
MRSA248 - 372372 - 1240
5g T. viride (IAM 5061)36.573.3
5k S. aureus (ATCC 6538)73.3146.5
AmpicillinMRSA248 - 372372 - 1240
StreptomycinS. aureus (ATCC 6538)43 - 17286 - 344
BifonazoleT. viride (IAM 5061)480 - 640640 - 800
KetoconazoleT. viride (IAM 5061)285 - 475380 - 950

Data extracted from a study on 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives.[1]

Anticancer Activity

Pyrazole derivatives synthesized from related precursors have exhibited significant anticancer activity. One notable mechanism is the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase, a key player in cancer cell proliferation and survival signaling pathways.

Table 2: Anticancer Activity of Pyrazole Derivatives Containing a Thiourea Skeleton

Compound IDEGFR Kinase IC50 (µM)MCF-7 Cell Line IC50 (µM)
C5 0.070.08
Erlotinib(positive control)(not reported)

Data from a study on pyrazole derivatives as potential EGFR kinase inhibitors.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 1H-Indol-2-yl[5-Aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]methanones

This protocol describes a general method for synthesizing pyrazole derivatives which are analogues to those with reported biological activity.

Materials:

  • 1H-Indole-2-carbohydrazide

  • Substituted chalcones

  • Glacial acetic acid

Procedure:

  • Dissolve 1H-Indole-2-carbohydrazide (0.01 mol) in 10 mL of glacial acetic acid in a 250 mL round bottom flask.

  • Add the appropriately substituted chalcone (0.01 mol) to the solution.

  • Reflux the reaction mixture on an oil bath for 12 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified pyrazole derivative.[3]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of a compound against bacterial strains.[3][4][5][6][7]

Materials:

  • Test compound

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth and vortex to create a uniform suspension.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Include a growth control well (inoculum in broth without compound) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[3][5][6]

In Vitro Anticancer Activity using the MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[8][9][10][11]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cancer cells and seed them into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by these compounds is crucial for their development as therapeutic agents.

Inhibition of Bacterial Cell Division via FtsZ

Certain antibacterial derivatives of this compound are hypothesized to exert their effect by inhibiting the bacterial cell division protein FtsZ. FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, a structure that constricts to divide the bacterial cell. Inhibition of FtsZ polymerization disrupts Z-ring formation, leading to filamentation and eventual cell death.[12]

FtsZ_Inhibition cluster_0 Bacterial Cell Division cluster_1 Inhibition FtsZ_monomers FtsZ Monomers FtsZ_polymerization FtsZ Polymerization FtsZ_monomers->FtsZ_polymerization GTP hydrolysis GTP GTP GTP->FtsZ_polymerization Z_ring Z-Ring Formation FtsZ_polymerization->Z_ring Cell_division Cell Division Z_ring->Cell_division Thioxopropanoate_derivative Thioxopropanoate Derivative Inhibition Inhibition Thioxopropanoate_derivative->Inhibition Inhibition->FtsZ_polymerization

Caption: Proposed mechanism of antibacterial action via inhibition of FtsZ polymerization.

Inhibition of EGFR Signaling in Cancer

In the context of cancer, certain pyrazole derivatives have been shown to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane receptor that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are critical for cell proliferation, survival, and angiogenesis. By competitively binding to the ATP-binding site of the EGFR kinase domain, these inhibitors block its autophosphorylation and the subsequent activation of downstream signaling, thereby impeding tumor growth.[2]

EGFR_Signaling_Inhibition cluster_0 EGFR Signaling Pathway cluster_1 Inhibition EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR EGFR->P_EGFR ATP RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK) Pathway P_EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P_EGFR->PI3K_AKT Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation Pyrazole_derivative Pyrazole Derivative Inhibition Inhibition Pyrazole_derivative->Inhibition Inhibition->EGFR Blocks ATP binding site

Caption: Inhibition of the EGFR signaling pathway by pyrazole derivatives.

Conclusion

The this compound scaffold and its derivatives represent a rich source of biologically active compounds with significant therapeutic potential. The synthetic versatility of this core allows for the creation of diverse heterocyclic libraries, which have shown promising antimicrobial and anticancer activities. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore and optimize these compounds for the development of next-generation therapeutics. Future work should focus on expanding the structure-activity relationship studies, elucidating detailed mechanisms of action for a broader range of derivatives, and conducting in vivo efficacy and toxicity studies to translate these promising findings into clinical applications.

References

Spectroscopic and Synthetic Profile of Ethyl 3-amino-3-thioxopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic properties and a plausible synthetic route for Ethyl 3-amino-3-thioxopropanoate. Due to the limited availability of experimental data in public literature, this document leverages established principles of organic chemistry and spectroscopy to offer valuable insights for researchers interested in this molecule. The guide includes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, a detailed multi-step synthesis protocol, and purification and characterization methodologies. A generalized experimental workflow is also visualized to aid in practical laboratory applications.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known data for similar functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (Ethyl)1.2 - 1.4Triplet~7
CH₂ (Ethyl)4.1 - 4.3Quartet~7
CH₂ (Backbone)3.5 - 3.7Singlet-
NH₂7.5 - 9.0Broad Singlet-
Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
CH₃ (Ethyl)~14
CH₂ (Ethyl)~61
CH₂ (Backbone)~45
C=O (Ester)~170
C=S (Thioamide)~205
Table 3: Predicted FT-IR Spectroscopic Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3100Medium-Strong, Broad
C-H Stretch (Alkyl)3000 - 2850Medium
C=O Stretch (Ester)1750 - 1730Strong
C=S Stretch (Thioamide)1250 - 1020Medium-Strong
C-O Stretch (Ester)1300 - 1000Strong
C-N Stretch1400 - 1200Medium
Table 4: Predicted Mass Spectrometry Data
IonPredicted m/zNotes
[M]⁺147.04Molecular Ion
[M-OC₂H₅]⁺102.02Loss of ethoxy group
[M-C(=S)NH₂]⁺88.02Loss of thioamide group
[C₂H₅O]⁺45.03Ethoxy fragment

Proposed Synthesis Protocol

A plausible multi-step synthesis for this compound is outlined below. This protocol is based on well-established organic chemistry reactions.

Step 1: Synthesis of Ethyl 3-oxopropanoate

This step involves the Claisen condensation of ethyl acetate.

  • Materials: Sodium ethoxide, ethyl acetate, diethyl ether (anhydrous), hydrochloric acid (1M).

  • Procedure:

    • A solution of sodium ethoxide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

    • Anhydrous ethyl acetate is added dropwise to the stirred solution at room temperature.

    • The reaction mixture is then heated to reflux for 2-3 hours.

    • After cooling to room temperature, the mixture is acidified with 1M hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude ethyl 3-oxopropanoate.

Step 2: Synthesis of this compound

This step involves the reaction of the β-keto ester with a source of ammonia and a thionating agent. A common approach is the use of Lawesson's reagent or phosphorus pentasulfide in the presence of an ammonia source.

  • Materials: Ethyl 3-oxopropanoate, Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide], ammonium chloride, triethylamine, toluene (anhydrous).

  • Procedure:

    • To a stirred solution of ethyl 3-oxopropanoate and ammonium chloride in anhydrous toluene, triethylamine is added at room temperature.

    • Lawesson's reagent is then added portion-wise to the reaction mixture.

    • The mixture is heated to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove any solid byproducts.

    • The filtrate is washed with saturated sodium bicarbonate solution and then with brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

Purification and Characterization

  • Purification: The crude product can be purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: The structure and purity of the final compound should be confirmed using the following analytical techniques:

    • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the proton and carbon framework of the molecule.

    • FT-IR Spectroscopy: To identify the key functional groups.

    • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

    • Elemental Analysis: To confirm the elemental composition.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound.

G General Workflow for Synthesis and Characterization start Start: Define Target Molecule lit_search Literature Search & Reaction Planning start->lit_search synthesis Synthesis lit_search->synthesis workup Reaction Work-up & Isolation synthesis->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification purification->synthesis If impure char_initial Initial Characterization (TLC, Melting Point) purification->char_initial char_spectro Spectroscopic Analysis (NMR, IR, MS) char_initial->char_spectro data_analysis Data Analysis & Structure Confirmation char_spectro->data_analysis end End: Pure, Characterized Compound data_analysis->end

Ethyl 3-amino-3-thioxopropanoate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-amino-3-thioxopropanoate, a versatile reagent in organic synthesis, requires careful handling and storage to maintain its integrity and ensure experimental success. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on available safety data and supplier information.

Core Stability Profile

This compound is generally considered stable under recommended storage temperatures and pressures.[1] However, its stability can be compromised by exposure to certain conditions, leading to degradation. Key factors influencing its stability include temperature, light, and the presence of incompatible materials.

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is imperative to adhere to specific storage guidelines. The following table summarizes the recommended storage conditions collated from various suppliers.

ParameterRecommended ConditionSource
Temperature Store in a cool, dry place. Recommendations range from room temperature to 4°C.[1][2][3]
Atmosphere Store in a tightly-closed container.[1]
Light Protect from light.[3]
Ventilation Store in a well-ventilated area.[1]
Incompatible Materials Away from strong oxidizing agents.[1]
Ignition Sources Keep away from sources of ignition.[1]

Incompatibility and Hazardous Decomposition

Contact with strong oxidizing agents should be strictly avoided as it can lead to adverse reactions.[1] Furthermore, dust generation should be minimized.[1]

Upon thermal decomposition or combustion, this compound may produce hazardous byproducts, including:

  • Carbon oxides

  • Nitrogen oxides

  • Sulfur oxides[1]

Logical Flow of Storage and Stability

The following diagram illustrates the relationship between appropriate and inappropriate storage conditions and the resulting state of this compound.

cluster_storage Storage Conditions cluster_compound_state Compound State Proper Storage Proper Storage - Cool, dry, dark - Tightly sealed - Inert atmosphere - Away from oxidizers Stable Compound This compound (Stable) Proper Storage->Stable Compound Maintains Integrity Improper Storage Improper Storage - High temperature - Exposure to light/moisture - Presence of oxidizers Degraded Compound Degradation Products (Carbon oxides, Nitrogen oxides, Sulfur oxides) Improper Storage->Degraded Compound Leads to Decomposition Stable Compound->Degraded Compound Thermal Stress

Figure 1. Influence of Storage on Compound Stability.

Experimental Protocols for Stability Assessment

  • Forced Degradation Studies: Exposing the compound to stress conditions such as heat, light, humidity, and oxidizing agents to identify potential degradation products and pathways.

  • Chromatographic Analysis: Utilizing techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector (e.g., UV, MS) to separate and quantify the parent compound and any degradation products over time.

  • Long-Term and Accelerated Stability Studies: Storing the compound under controlled temperature and humidity conditions (e.g., as per ICH guidelines for pharmaceuticals) and monitoring its purity and degradation at specific time points.

Researchers should develop and validate a specific analytical method for this compound to accurately assess its stability under their specific laboratory conditions.

Handling and Safety Precautions

When handling this compound, it is essential to follow standard laboratory safety procedures. This includes:

  • Avoiding contact with skin, eyes, and clothing.[1]

  • Using the compound in a well-ventilated area or under a fume hood.[1]

  • Wearing appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.[1]

  • Washing hands thoroughly after handling.[1]

In case of exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.[1]

Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive risk assessment. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.

References

Physical and chemical properties of "Ethyl 3-amino-3-thioxopropanoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-3-thioxopropanoate, a thioamide derivative of ethyl 3-aminopropanoate, presents a molecule of interest for further investigation in medicinal chemistry and drug development. Its structural similarity to biologically active compounds and the known pharmacological properties of the thioamide functional group suggest potential for diverse therapeutic applications. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, alongside projected experimental protocols for its synthesis and characterization. Due to a notable absence of direct experimental data in publicly accessible literature, this guide leverages data from structurally analogous compounds and general principles of organic chemistry to provide a foundational resource for researchers.

Introduction

This compound (CAS No. 13621-50-6) is an organic compound featuring both an ethyl ester and a primary thioamide functional group. The thioamide moiety is a bioisostere of the amide group and is known to confer unique physicochemical and biological properties to molecules. Thioamide-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2] This suggests that this compound could serve as a valuable building block or lead compound in drug discovery programs. This document aims to consolidate the available information and provide a predictive framework for the experimental investigation of this compound.

Physical and Chemical Properties

While specific experimentally determined data for this compound is limited, a combination of vendor information and computational predictions allows for the compilation of its key properties.

General Properties
PropertyValueSource
CAS Number 13621-50-6[3][4]
Molecular Formula C₅H₉NO₂S[3][4]
Molecular Weight 147.20 g/mol [4]
Physical Form Solid
Appearance Pale-yellow to Yellow (predicted)
Storage Temperature Refrigerator (2-8 °C) or -20°C
Predicted Physicochemical Data
PropertyPredicted ValueSource
pKa 12.71 ± 0.29[3]
LogP 0.2257[4]
Topological Polar Surface Area (TPSA) 52.3 Ų[4]
Hydrogen Bond Acceptors 3[4]
Hydrogen Bond Donors 1[4]
Rotatable Bonds 3[4]

Note: The melting point, boiling point, and specific solubility of this compound have not been reported in the reviewed literature. It is recommended that these values be determined experimentally.

Experimental Protocols

The following sections outline detailed, albeit predictive, methodologies for the synthesis and characterization of this compound based on established organic chemistry principles and procedures for analogous compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the thionation of the corresponding amide, ethyl 3-amino-3-oxopropanoate. Lawesson's reagent is a common and effective thionating agent for this transformation.

Reaction Scheme:

G cluster_0 Synthesis of this compound Reactant Ethyl 3-amino-3-oxopropanoate (CAS: 7597-56-0) Product This compound (CAS: 13621-50-6) Reactant->Product Thionation Reagent Lawesson's Reagent Toluene, Reflux

Caption: Proposed synthesis of this compound.

Materials:

  • Ethyl 3-amino-3-oxopropanoate

  • Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)

  • Anhydrous Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-amino-3-oxopropanoate (1 equivalent) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Characterization Methods

Protocol:

  • Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H NMR and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.

Predicted Spectral Data:

While experimental spectra are unavailable, predictions can be made based on the structure:

  • ¹H NMR: Expect signals for the ethyl group (a triplet and a quartet), the methylene group adjacent to the thioamide, and the amino protons.

  • ¹³C NMR: Expect signals for the carbons of the ethyl group, the methylene carbon, the ester carbonyl carbon, and the thioamide carbon.

Protocol:

  • Prepare a sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Expected Characteristic Peaks:

  • N-H stretching vibrations (around 3300-3100 cm⁻¹)

  • C=O stretching of the ester (around 1730 cm⁻¹)

  • C=S stretching of the thioamide (around 1200-1050 cm⁻¹)

Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

Expected Result:

  • The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (147.20 g/mol ).

G cluster_workflow Experimental Workflow Synthesis Synthesis of Ethyl 3-amino-3-thioxopropanoate Purification Purification by Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Characterization Structural Confirmation NMR->Characterization IR->Characterization MS->Characterization

Caption: General workflow for synthesis and characterization.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence of the biological activity of this compound is not currently available. However, the presence of the thioamide functional group allows for informed speculation on its potential pharmacological roles.

Thioamides are known to interact with various biological targets. For instance, some thioamides act as inhibitors of enzymes such as urease and carbonic anhydrase. Others have shown potential as anticancer agents by inducing apoptosis or inhibiting cell proliferation. The thioamide sulfur atom can also act as a hydrogen bond acceptor and participate in metal chelation, which could be relevant for enzymatic inhibition.

Given the structural simplicity of this compound, it is more likely to serve as a versatile scaffold for the synthesis of more complex, biologically active molecules. Researchers could utilize the reactive handles of the amino, thioamide, and ester groups to build a library of derivatives for screening against various therapeutic targets.

G cluster_pathway Potential Therapeutic Pathways Thioamide Thioamide-Containing Compound Enzyme Enzyme Inhibition (e.g., Urease, Kinases) Thioamide->Enzyme Receptor Receptor Modulation Thioamide->Receptor Pathway Signaling Pathway Interference Enzyme->Pathway Receptor->Pathway Cellular Cellular Effects (e.g., Apoptosis, Anti-proliferation) Pathway->Cellular Response Therapeutic Response Cellular->Response

Caption: Hypothetical signaling pathway modulation by thioamides.

Conclusion

This compound is a chemical entity with untapped potential in the realm of drug discovery and development. While a comprehensive experimental profile of this compound is yet to be established, this technical guide provides a solid foundation for researchers by outlining its predicted properties and offering detailed, plausible experimental protocols for its synthesis and characterization. The exploration of this and similar thioamide-containing molecules could lead to the discovery of novel therapeutic agents with unique mechanisms of action. Further experimental investigation is highly encouraged to validate the predictions made herein and to fully elucidate the chemical and biological profile of this compound.

Safety Information

Based on information for similar compounds, this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

References

Structural Elucidation of Ethyl 3-amino-3-thioxopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of Ethyl 3-amino-3-thioxopropanoate (CAS No. 13621-50-6). Due to the limited availability of published experimental data for this specific compound, this document presents a detailed analysis based on predicted spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, a plausible experimental protocol for its synthesis is outlined, adapted from established general methodologies for the preparation of β-keto thioamides. This guide serves as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related molecules.

Chemical Identity and Physical Properties

This compound is a bifunctional organic compound containing both an ethyl ester and a primary thioamide group. Its structure suggests potential for diverse chemical reactivity and utility as a building block in organic synthesis.

PropertyValueSource
CAS Number 13621-50-6ChemScene[1]
Molecular Formula C₅H₉NO₂SChemScene[1]
Molecular Weight 147.20 g/mol ChemScene[1]
Appearance Pale-yellow to Yellow Solid or liquidSigma-Aldrich
Storage 4°C, protect from lightChemScene[1]

Predicted Spectroscopic Data for Structural Elucidation

The following sections detail the predicted spectroscopic data for this compound, which are essential for its structural confirmation. These predictions are generated based on established principles of spectroscopy and computational models.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for identifying the hydrogen environments in a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the ethyl group, the methylene protons adjacent to the thioamide, and the amino protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.3Triplet3H-O-CH₂-CH₃
~3.8Singlet2H-CO-CH₂ -CS-
~4.2Quartet2H-O-CH₂ -CH₃
~7.5 - 8.5Broad Singlet2H-CS-NH₂
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon atoms in the molecule. The predicted ¹³C NMR spectrum is expected to show five distinct signals.

Chemical Shift (δ) ppmAssignment
~14-O-CH₂-CH₃
~55-CO-CH₂ -CS-
~62-O-CH₂ -CH₃
~170C =O (Ester)
~205C =S (Thioamide)
Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the N-H, C=O, and C=S functional groups.

Frequency (cm⁻¹)IntensityAssignment
3300 - 3100Strong, BroadN-H Stretch (Thioamide)
~2980MediumC-H Stretch (Aliphatic)
~1735StrongC=O Stretch (Ester)
~1620MediumN-H Bend (Thioamide)
1400 - 1200Medium-StrongC=S Stretch (Thioamide)
~1180StrongC-O Stretch (Ester)
Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.

m/zPredicted Fragment
147[M]⁺ (Molecular Ion)
114[M - SH]⁺
102[M - OCH₂CH₃]⁺
74[CH₂CSNH₂]⁺
45[OCH₂CH₃]⁺

Experimental Protocols

This section outlines a plausible synthesis route and general protocols for the spectroscopic analysis of this compound.

Synthesis of this compound

A common method for the synthesis of primary thioamides is the thionation of the corresponding amide using a thionating agent such as Lawesson's reagent.[2] A plausible two-step synthesis of this compound would involve the initial formation of the corresponding β-keto amide, followed by thionation.

Step 1: Synthesis of Ethyl 3-amino-3-oxopropanoate

  • To a solution of ethyl cyanoacetate (1 equivalent) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., sodium ethoxide).

  • Cool the reaction mixture in an ice bath.

  • Slowly bubble ammonia gas through the solution or add a solution of ammonia in ethanol.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-amino-3-oxopropanoate.

Step 2: Thionation to this compound

  • Dissolve the crude ethyl 3-amino-3-oxopropanoate (1 equivalent) in a dry, inert solvent such as toluene or tetrahydrofuran (THF).

  • Add Lawesson's reagent (0.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.

Spectroscopic Characterization Protocols

3.2.1. NMR Spectroscopy

  • Prepare a solution of the purified compound (~5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra using appropriate software to obtain chemical shifts (δ), coupling constants (J), and integration values.

3.2.2. Infrared (IR) Spectroscopy

  • Acquire the IR spectrum of the purified compound using either a neat sample (for liquids) or a KBr pellet/ATR setup (for solids) on an FT-IR spectrometer.

  • Record the spectrum over a standard range (e.g., 4000-400 cm⁻¹).

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.3. Mass Spectrometry (MS)

  • Introduce a dilute solution of the purified compound into the mass spectrometer, typically using a direct infusion or a GC/LC interface.

  • Acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization - EI, or electrospray ionization - ESI).

  • Analyze the resulting spectrum to determine the molecular weight and identify the major fragment ions.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the characterization of this compound.

molecular_structure cluster_ethyl cluster_backbone cluster_amino C1 CH₃ C2 CH₂ C1->C2 O1 O C2->O1 C3 C=O O1->C3 C4 CH₂ C3->C4 C5 C=S C4->C5 N1 NH₂ C5->N1

Caption: Molecular Structure of this compound.

experimental_workflow synthesis Synthesis of Ethyl 3-amino-3-thioxopropanoate purification Purification (Column Chromatography) synthesis->purification structural_elucidation Structural Elucidation purification->structural_elucidation nmr NMR Spectroscopy (¹H, ¹³C) structural_elucidation->nmr ir IR Spectroscopy structural_elucidation->ir ms Mass Spectrometry structural_elucidation->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis report Technical Report data_analysis->report

Caption: General Experimental Workflow for Characterization.

Conclusion

This technical guide provides a foundational understanding of the structural characteristics of this compound based on predicted spectroscopic data. The outlined synthetic and analytical protocols offer a practical framework for researchers to produce and characterize this compound. Further experimental validation is necessary to confirm the predicted data and fully explore the chemical properties and potential applications of this molecule in various fields, including medicinal chemistry and materials science.

References

Technical Overview: Physicochemical Properties of Ethyl 3-amino-3-thioxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for Ethyl 3-amino-3-thioxopropanoate, a compound of interest in various chemical synthesis applications. The following sections detail its fundamental molecular properties.

Molecular Identity and Weight

This compound is an organic compound classified as a thioamide and an ester. Accurate determination of its molecular formula and weight is fundamental for all quantitative experimental work, including reaction stoichiometry and solution preparation.

The key molecular properties are summarized in the table below.

PropertyValueCitations
Molecular FormulaC₅H₉NO₂S[1][2][3]
Molecular Weight147.20 g/mol [1][2]
CAS Number13621-50-6[1][2][4]

Methodological Approach

Experimental Protocols

The determination of the molecular formula and weight for a known compound like this compound is typically not presented as a novel experimental protocol. Instead, these values are derived from:

  • Computational Chemistry: Standard algorithms calculate the molecular weight based on the established atomic weights of the constituent atoms (Carbon, Hydrogen, Nitrogen, Oxygen, Sulfur) in the molecular formula.[2]

  • Database Verification: The properties are confirmed by referencing established chemical databases such as PubChem, ChemScene, and commercial supplier catalogs, which aggregate data from various sources.[1][2][3][4]

For novel substance identification, techniques like mass spectrometry would be employed for experimental determination of the molecular weight, and elemental analysis would be used to confirm the empirical formula. However, for a well-documented compound like this, computational and database-derived values are standard.

Logical Data Relationship

The following diagram illustrates the direct relationship between the compound's nomenclature and its primary molecular identifiers.

COMPOUND This compound FORMULA Molecular Formula: C₅H₉NO₂S COMPOUND->FORMULA WEIGHT Molecular Weight: 147.20 g/mol COMPOUND->WEIGHT

Core Properties of this compound.

References

Unveiling the Many Names of Ethyl 3-amino-3-thioxopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This guide provides a comprehensive overview of the synonyms, associated data, and structural relationships for the compound "Ethyl 3-amino-3-thioxopropanoate." Understanding these alternative nomenclatures is crucial for efficient literature searches and clear communication within the scientific community.

Chemical Identity and Synonyms

This compound is a chemical compound with the molecular formula C₅H₉NO₂S.[1] It is most commonly identified by its CAS number, 13621-50-6.[1][2][3][4][5] In chemical literature and databases, it is referred to by a variety of synonyms. These alternative names are crucial for researchers to locate all relevant data on this compound.

A summary of the key identifiers and synonyms is presented in the table below.

Identifier TypeIdentifierSource
CAS Number 13621-50-6[1][2][3][4][5]
Molecular Formula C₅H₉NO₂S[1][2][5]
Molecular Weight 147.20 g/mol [1][5]
IUPAC Name ethyl 3-amino-3-sulfanylidenepropanoate[5]
Synonym THIOCARBAMOYL ACETIC ACID ETHYL ESTER[1][2][3]
Synonym (Ethoxycarbonyl)thioacetamide[2]
Synonym alpha-Ethoxycarbonylthioacetamide[2]
Synonym Ethyl thiocarbamoylacetate[2]
Synonym KRO-02569[4]
InChI InChI=1S/C5H9NO2S/c1-2-8-5(7)3-4(6)9/h2-3H2,1H3,(H2,6,9)[2][5]
Canonical SMILES CCOC(=O)CC(=S)N[2]

Physicochemical Data

A collection of computed and experimental properties for this compound is provided below. These values are essential for predicting the behavior of the compound in various experimental settings.

PropertyValueSource
pKa (Predicted) 12.71 ± 0.29[2]
TPSA 52.32[1]
LogP 0.2257[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 3[1]
Physical Form Pale-yellow to Yellow Solid or liquid
Storage Temperature Refrigerator

Experimental Protocols

Visualization of Synonym Relationships

To clarify the relationships between the primary name and its various synonyms, the following diagram has been generated.

Synonyms This compound This compound CAS: 13621-50-6 CAS: 13621-50-6 This compound->CAS: 13621-50-6 THIOCARBAMOYL ACETIC ACID ETHYL ESTER THIOCARBAMOYL ACETIC ACID ETHYL ESTER This compound->THIOCARBAMOYL ACETIC ACID ETHYL ESTER (Ethoxycarbonyl)thioacetamide (Ethoxycarbonyl)thioacetamide This compound->(Ethoxycarbonyl)thioacetamide alpha-Ethoxycarbonylthioacetamide alpha-Ethoxycarbonylthioacetamide This compound->alpha-Ethoxycarbonylthioacetamide Ethyl thiocarbamoylacetate Ethyl thiocarbamoylacetate This compound->Ethyl thiocarbamoylacetate ethyl 3-amino-3-sulfanylidenepropanoate ethyl 3-amino-3-sulfanylidenepropanoate This compound->ethyl 3-amino-3-sulfanylidenepropanoate IUPAC Name KRO-02569 KRO-02569 This compound->KRO-02569

Synonym relationship diagram.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimidines Using Ethyl 3-amino-3-thioxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidines are a fundamental class of heterocyclic compounds that form the backbone of nucleic acids and are integral to a vast array of biological processes. Their derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties. This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrimidines utilizing Ethyl 3-amino-3-thioxopropanoate as a key building block. This versatile precursor offers a straightforward and efficient route to novel 4-thioxopyrimidine derivatives, which are valuable scaffolds for the development of targeted therapeutics, particularly kinase inhibitors.

Principle of the Reaction

The synthesis of the pyrimidine ring from this compound involves a cyclocondensation reaction. This process relies on the reaction of the C-C-S-N backbone of the thioamide ester with a suitable one or two-carbon building block containing the remaining nitrogen atom required for the pyrimidine ring. A common and effective method involves the reaction with a source of formamidine or a related C1N2 synthon, leading to the formation of a 4-thioxo-1,4-dihydropyrimidine-5-carboxylic acid ethyl ester derivative. The thioamide functionality of the starting material directs the formation of the 4-thioxopyrimidine core, a feature known to be important for the biological activity of many kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate

This protocol details the synthesis of a key pyrimidine intermediate, Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate, through the cyclocondensation of this compound with cyanamide.

Materials:

  • This compound (1.0 eq)

  • Cyanamide (1.2 eq)

  • Sodium ethoxide (1.5 eq)

  • Anhydrous Ethanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Add sodium ethoxide to the solution and stir for 15 minutes at room temperature.

  • To this mixture, add a solution of cyanamide in anhydrous ethanol dropwise over 30 minutes.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in water and acidify to pH 5-6 with 1 M hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold diethyl ether.

  • The crude product is then recrystallized from ethanol to afford pure Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry, as well as by melting point determination.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate.

ParameterValue
Starting Material This compound
Reagent Cyanamide
Product Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate
Reaction Time 6 - 8 hours
Yield 75 - 85%
Purity (by HPLC) >98%
Melting Point 210-212 °C

Visualizations

Logical Relationship: Synthetic Pathway

G Synthetic Pathway to a 4-Thioxopyrimidine Derivative A This compound (C5H9NO2S) C Cyclocondensation (Sodium Ethoxide, Ethanol, Reflux) A->C + B Cyanamide (CH2N2) B->C D Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate (C7H9N3O2S) C->D G Experimental Workflow start Start reactants Mix this compound, Cyanamide, and Sodium Ethoxide in Ethanol start->reactants reflux Reflux for 6-8 hours reactants->reflux workup Solvent Evaporation and Acidification reflux->workup filtration Filter Precipitate workup->filtration wash Wash with Water and Diethyl Ether filtration->wash recrystallize Recrystallize from Ethanol wash->recrystallize characterize Characterize Product (NMR, MS, MP) recrystallize->characterize end End characterize->end G Simplified EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 4-Thioxopyrimidine Derivative (Inhibitor) Inhibitor->EGFR Inhibits

Ethyl 3-amino-3-thioxopropanoate: A Versatile Precursor in Medicinal Chemistry for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Ethyl 3-amino-3-thioxopropanoate as a key precursor in the synthesis of medicinally relevant heterocyclic compounds. This versatile building block offers a straightforward and efficient route to a variety of privileged scaffolds in drug discovery, including thiophenes, thiazoles, and pyrimidines, which have demonstrated significant potential as anticancer and antimicrobial agents.

Introduction: The Role of this compound in Heterocyclic Synthesis

This compound is a bifunctional molecule containing a thioamide and an ethyl ester group. This unique arrangement of functional groups makes it an ideal starting material for various cyclization reactions to construct five- and six-membered heterocyclic rings. The thioamide moiety provides a reactive nucleophilic sulfur and nitrogen, while the ester group can participate in condensation reactions or be modified post-cyclization. Its utility is particularly prominent in well-established multicomponent reactions like the Gewald synthesis of thiophenes and the Hantzsch synthesis of thiazoles.

Applications in Medicinal Chemistry

Derivatives synthesized from this compound have shown a broad spectrum of biological activities, making this precursor highly valuable in drug discovery programs.

Anticancer Agents

Heterocyclic compounds derived from this compound have demonstrated potent anticancer activity through various mechanisms of action, including the inhibition of key signaling pathways involved in tumor growth and proliferation.

  • Thiazole Derivatives as Kinase Inhibitors: Thiazole-containing compounds have been shown to inhibit protein kinases crucial for cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Inhibition of VEGFR-2 blocks angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3][4]

  • Induction of Apoptosis: Many thiazole and thiophene derivatives synthesized from this precursor induce programmed cell death (apoptosis) in cancer cells.[5][6][7][8] This is often achieved by modulating the expression of key apoptotic proteins, such as the Bcl-2 family, and activating caspases.

  • Cell Cycle Arrest: Certain derivatives have been found to arrest the cell cycle at different phases, such as G1 and G2/M, preventing cancer cell division and proliferation.[5]

Antimicrobial Agents

The increasing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Heterocycles derived from this compound have emerged as promising candidates with activity against a range of pathogenic bacteria and fungi.

  • Thiophene Derivatives as Bacterial Enzyme Inhibitors: Substituted thiophenes have shown potent antibacterial activity by targeting essential bacterial enzymes. For instance, some derivatives have been found to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[9]

  • Disruption of Bacterial Cell Integrity: The mechanism of action for some thiophene derivatives involves increasing the permeability of the bacterial cell membrane, leading to cell death.[10]

  • Inhibition of Bacterial Cell Division: Certain pyrimidine derivatives have been shown to inhibit FtsZ polymerization, a key step in bacterial cell division.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data for representative compounds synthesized from this compound and its analogs.

Table 1: Synthesis Yields and Physicochemical Data

Compound ClassSpecific Derivative ExampleSynthesis MethodYield (%)Melting Point (°C)Reference
ThiopheneEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateGewald Synthesis70-85118-119[9]
Thiazole3-(4-acetamidophenyl)-2-phenylimino-thiazolidine-4-oneHantzsch-type cyclization68139-140[13]
PyrimidineEthyl 6-ethoxy-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateBiginelli-type reactionNot Specified152[14]

Table 2: Anticancer Activity Data (IC₅₀ values in µM)

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
ThiazoleCompound 4d (a 3-nitrophenylthiazolyl derivative)MDA-MB-231 (Breast)1.21[5]
ThiazoleCompound 5b (a thiazole-naphthalene derivative)MCF-7 (Breast)0.48[5]
ThiazoleCompound 5c Hela (Cervical)0.0006[6]
ThiazoleCompound 5f KF-28 (Ovarian)0.006[6]
ThiadiazoleCompound 7b MCF-7 (Breast)6.13[2]
ThiazoleCompound 4c MCF-7 (Breast)2.57[7]
ThiazoleCompound 4c HepG2 (Liver)7.26[7]

Table 3: VEGFR-2 Kinase Inhibitory Activity

Compound ClassDerivativeIC₅₀ against VEGFR-2 (nM)Reference
ThiazoleCompound 4d Not specified (good inhibition)[1]
ThiadiazoleCompound 7b 40.65[2]
ThiadiazoleCompound 13b 41.51[15]

Table 4: Antimicrobial Activity Data (MIC values in µg/mL)

Compound ClassDerivativeBacterial/Fungal StrainMIC (µg/mL)Reference
ThiopheneCompound S1 Staphylococcus aureus0.81 (µM/ml)[12]
ThiopheneCompound S1 Escherichia coli0.81 (µM/ml)[12]
ThiopheneCompound S4 Candida albicans0.91 (µM/ml)[12]
ThiopheneAnalogue 5a Gram-positive/negative bacteria3.125-6.25[9]
ThiopheneSpiro-indoline-oxadiazole 17 Clostridium difficile2-4[8]

Experimental Protocols

General Synthesis of 2-Aminothiophene Derivatives (Gewald Reaction)

This protocol describes a general procedure for the synthesis of 2-aminothiophenes from this compound (or related active methylene compounds), an aldehyde or ketone, and elemental sulfur.

Materials:

  • Aldehyde or ketone (1.0 eq)

  • This compound (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Base (e.g., morpholine, triethylamine, or diethylamine) (catalytic amount)

  • Solvent (e.g., ethanol, methanol, or DMF)

  • Ice bath

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone and this compound in the chosen solvent.

  • Add the elemental sulfur to the mixture.

  • Add a catalytic amount of the base to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for the time required for the reaction to complete (monitor by TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold solvent, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene derivative.

General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)

This protocol outlines the synthesis of 2-aminothiazoles by the reaction of this compound (acting as a thioamide) with an α-haloketone.

Materials:

  • α-Haloketone (e.g., α-bromoacetophenone) (1.0 eq)

  • This compound (1.0 eq)

  • Solvent (e.g., ethanol, isopropanol)

  • Reflux apparatus

  • Stirring apparatus

Procedure:

  • Dissolve the α-haloketone and this compound in the solvent in a round-bottom flask.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 2-aminothiazole derivative.

General Synthesis of 2-Thioxopyrimidine Derivatives

This protocol describes the synthesis of 2-thioxopyrimidines via the condensation of this compound with a suitable three-carbon synthon, such as an α,β-unsaturated ketone or a β-dicarbonyl compound, in the presence of a base.

Materials:

  • This compound (1.0 eq)

  • 1,3-Dicarbonyl compound or α,β-unsaturated ketone (1.0 eq)

  • Base (e.g., sodium ethoxide, potassium carbonate)

  • Solvent (e.g., ethanol)

  • Reflux apparatus

  • Stirring apparatus

Procedure:

  • To a solution of the base in the solvent, add the 1,3-dicarbonyl compound or α,β-unsaturated ketone.

  • Add this compound to the reaction mixture.

  • Heat the mixture to reflux and stir for the required duration (monitor by TLC).

  • After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • Collect the precipitated product by filtration, wash with water and a cold solvent.

  • Purify the crude product by recrystallization.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and mechanisms of action of bioactive molecules derived from this compound.

anticancer_pathways cluster_vegfr VEGFR-2 Inhibition cluster_apoptosis Induction of Apoptosis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Thiazole Thiazole Derivative Thiazole->VEGFR2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis (Tumor Blood Supply) mTOR->Angiogenesis Thiazole2 Thiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiazole2->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Thiazole2->Bax Activates Caspases Caspases Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

Caption: Anticancer mechanisms of thiazole derivatives.

antimicrobial_pathways cluster_gyrase DNA Gyrase Inhibition cluster_membrane Cell Membrane Disruption Thiophene Thiophene Derivative DNAGyrase DNA Gyrase Thiophene->DNAGyrase Inhibits DNA_Replication Bacterial DNA Replication DNAGyrase->DNA_Replication Thiophene2 Thiophene Derivative CellMembrane Bacterial Cell Membrane Thiophene2->CellMembrane Disrupts Permeability Increased Permeability CellMembrane->Permeability CellLysis Cell Lysis Permeability->CellLysis

Caption: Antimicrobial mechanisms of thiophene derivatives.

experimental_workflow start This compound synthesis Heterocyclic Synthesis (e.g., Gewald, Hantzsch) start->synthesis purification Purification & Characterization (Recrystallization, Chromatography, NMR, MS, IR) synthesis->purification screening In Vitro Biological Screening (Anticancer & Antimicrobial Assays) purification->screening hit_id Hit Identification (Active Compounds) screening->hit_id moa Mechanism of Action Studies (Enzyme Assays, Western Blot, Cell Cycle Analysis) hit_id->moa Yes lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Yes moa->lead_opt

References

Application Notes and Protocols for Multi-component Reactions Involving Ethyl 3-amino-3-thioxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 3-amino-3-thioxopropanoate as a versatile building block in several powerful multi-component reactions (MCRs). The protocols detailed herein offer robust starting points for the synthesis of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The unique bifunctionality of this compound, possessing both a nucleophilic thioamide and an electrophilic ester group, enables its participation in various cyclocondensation reactions to afford highly substituted thiazoles, dihydropyrimidinethiones, and thiophenes.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of the thiazole ring. In this two-component reaction, which can be considered a subset of MCRs, this compound acts as the thioamide component, reacting with an α-haloketone to furnish highly substituted 2-aminothiazole derivatives. The amino group of the product is derived from the thioamide, and the ester group from this compound is retained as a key functional handle for further derivatization.

Reaction Scheme:
Experimental Protocol: Synthesis of Ethyl 2-amino-4-arylthiazole-5-carboxylate

Materials:

  • This compound

  • Substituted 2-bromoacetophenone (or other α-haloketone)

  • Ethanol

  • Sodium Bicarbonate

  • Standard laboratory glassware with reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired α-haloketone (e.g., 2-bromoacetophenone, 1.0 mmol) in ethanol (15 mL).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration, wash with cold water, and dry.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.

Quantitative Data:
Entryα-HaloketoneProductReaction Time (h)Yield (%)
12-BromoacetophenoneEthyl 2-amino-4-phenylthiazole-5-carboxylate3~85-95
22-Chloro-4'-fluoroacetophenoneEthyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate4~80-90
33-Bromopentan-2,4-dioneEthyl 2-amino-4-acetyl-5-methylthiazole-5-carboxylate2.5~82-92

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

Experimental Workflow Diagram:

Hantzsch_Thiazole_Synthesis reagents Reactants: - this compound - α-Haloketone - Ethanol reaction Reaction: Reflux for 2-4 hours reagents->reaction 1. workup Workup: - Cool to RT - Neutralize with NaHCO3 - Filter or Concentrate reaction->workup 2. purification Purification: - Recrystallization or - Column Chromatography workup->purification 3. product Product: Ethyl 2-amino-4-substituted- thiazole-5-carboxylate purification->product 4.

Caption: Workflow for the Hantzsch Thiazole Synthesis.

Biginelli-like Reaction for Dihydropyrimidinethione Synthesis

The Biginelli reaction is a one-pot three-component synthesis of dihydropyrimidinones. A variation of this reaction, using a thioamide in place of urea, allows for the synthesis of dihydropyrimidinethiones. This compound can serve as a key building block in a Biginelli-like reaction, reacting with an aldehyde and an active methylene compound to produce highly functionalized dihydropyrimidinethiones. These structures are of interest in drug discovery due to their diverse biological activities.

Reaction Scheme:
Experimental Protocol: Synthesis of Ethyl 6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate (or other active methylene compound)

  • Ethanol

  • Catalytic amount of HCl or a Lewis acid (e.g., Yb(OTf)₃)

Procedure:

  • To a mixture of the aromatic aldehyde (1.0 mmol) and ethyl acetoacetate (1.0 mmol) in ethanol (10 mL), add this compound (1.0 mmol).

  • Add a catalytic amount of a suitable acid catalyst (e.g., 3-4 drops of concentrated HCl).

  • Heat the mixture to reflux for 6-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often crystallizes from the solution upon cooling. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography.

Quantitative Data:
EntryAldehydeActive Methylene Cmpd.CatalystReaction Time (h)Yield (%)
1BenzaldehydeEthyl acetoacetateHCl8~75-85
24-ChlorobenzaldehydeEthyl acetoacetateYb(OTf)₃6~80-90
34-MethoxybenzaldehydeMalononitrilePiperidine10~70-80

Note: Yields are representative and may vary based on the specific substrates and catalyst used.

Signaling Pathway Diagram:

Biginelli_Like_Reaction cluster_reactants Reactants A Aldehyde intermediate1 Iminium Ion Formation A->intermediate1 B This compound B->intermediate1 C Active Methylene Compound intermediate2 Michael Addition C->intermediate2 intermediate1->intermediate2 cyclization Cyclization & Dehydration intermediate2->cyclization product Dihydropyrimidinethione cyclization->product

Caption: Simplified mechanism of the Biginelli-like reaction.

Prospective Application: Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur, typically in the presence of a base. While this compound is not a direct substrate in the classical Gewald reaction, its thioamide functionality suggests a potential role as a sulfur donor and a source of the amino group in a modified Gewald-type synthesis. This prospective application would involve the reaction of this compound with an α-haloketone or a Michael acceptor.

Proposed Reaction Scheme:
Prospective Experimental Protocol:

Materials:

  • This compound

  • An α,β-unsaturated nitrile (e.g., benzylidenemalononitrile)

  • A suitable base (e.g., sodium ethoxide)

  • Ethanol or DMF

Procedure:

  • In a round-bottom flask, dissolve the α,β-unsaturated nitrile (1.0 mmol) in the chosen solvent (e.g., ethanol, 15 mL).

  • Add a solution of sodium ethoxide (1.1 mmol) in ethanol.

  • To this mixture, add this compound (1.0 mmol) and stir at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid).

  • Isolate the product by precipitation or extraction, followed by purification via recrystallization or column chromatography.

Logical Relationship Diagram:

Gewald_Prospective start This compound (Thioamide Component) intermediate Proposed Intermediate (Michael Adduct) start->intermediate partner Reaction Partner (e.g., α,β-Unsaturated Nitrile) partner->intermediate conditions Reaction Conditions (Base, Solvent) conditions->intermediate cyclization Intramolecular Cyclization (Thiolate attacks Nitrile) intermediate->cyclization product Prospective Product (2-Aminothiophene Derivative) cyclization->product

Caption: Proposed pathway for a Gewald-like reaction.

Application Notes and Protocols: Synthesis of Thiophenes via the Gewald Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While "Ethyl 3-amino-3-thioxopropanoate" is not a common starting material for thiophene synthesis, the closely related and highly versatile Gewald reaction provides a robust platform for the synthesis of polysubstituted 2-aminothiophenes. These structures are significant in medicinal chemistry and drug development. This multicomponent reaction utilizes readily available starting materials: a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst. The resulting 2-aminothiophene-3-carboxylates are bioisosteres of anthranilic acid and serve as crucial intermediates for a wide range of biologically active compounds.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of these valuable thiophene derivatives.

Core Reaction: The Gewald Three-Component Reaction

The Gewald reaction is a one-pot synthesis that involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene.[3][4] The reaction is prized for its operational simplicity, mild conditions, and the diversity of accessible products.[1][5]

Data Presentation

Table 1: Conventional Synthesis of Ethyl 2-Aminothiophene-3-carboxylates

This table summarizes the reaction conditions and yields for the synthesis of various ethyl 2-aminothiophene-3-carboxylates using conventional heating methods.

EntryKetone/AldehydeBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1CyclohexanoneMorpholineMethanol45370-85[6]
2AcetophenoneMorpholineEthanolReflux36-4025-70[7]
3p-NitroacetophenoneMorpholineEthanolReflux36-40~70[7]
43-PhenylpropanalTriethylamineEthanolRoom Temp-Good[1]
5N-benzyl-4-piperidonePiperidinium BorateEtOH/H₂O (9:1)1000.33Very Good[8]
Table 2: Microwave-Assisted Gewald Synthesis

Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields.[3][9]

EntryKetone/AldehydeCatalyst/BaseSolventPower (W)Time (min)Yield (%)Reference
1VariousKF-alumina---55-92[10]
2CyclohexanoneDiethylamineEthanol-8-10-[11]
3VariousMorpholineEthanol-20-[10]

Experimental Protocols

Protocol 1: General Procedure for Conventional Gewald Synthesis

This protocol is a general method for the synthesis of ethyl 2-aminothiophene-3-carboxylates using conventional heating.

Materials:

  • Appropriate ketone or aldehyde (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Elemental sulfur (1.0 eq)

  • Base (e.g., morpholine, triethylamine, diethylamine) (1.0 - 1.2 eq)

  • Solvent (e.g., ethanol, methanol, DMF)

Procedure:

  • To a stirred solution of the ketone/aldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in the chosen solvent, add the base dropwise at room temperature.

  • To this mixture, add elemental sulfur in one portion.

  • Heat the reaction mixture to the desired temperature (e.g., 45-80 °C) and maintain for the specified time, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash with a cold solvent (e.g., ethanol).

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Gewald Synthesis

This protocol outlines a general procedure for an accelerated Gewald synthesis using microwave irradiation.

Materials:

  • Appropriate ketone or aldehyde (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Elemental sulfur (1.0 eq)

  • Base (e.g., morpholine) or solid catalyst (e.g., KF-alumina)

  • Solvent (e.g., ethanol) or solvent-free conditions

Procedure:

  • In a microwave-safe reaction vessel, combine the ketone/aldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), elemental sulfur (1.0 eq), and the base/catalyst.

  • Add the solvent if the reaction is not solvent-free.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature or power for the designated time.

  • After the reaction is complete, cool the vessel to room temperature.

  • Work up the reaction mixture as described in Protocol 1 (filtration or concentration followed by purification).

Mandatory Visualizations

Reaction Mechanism

The mechanism of the Gewald reaction proceeds through three main stages: a Knoevenagel condensation, addition of sulfur, and subsequent cyclization and tautomerization.[3][4]

Gewald_Mechanism Reactants Ketone/Aldehyde + Ethyl Cyanoacetate + Sulfur Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Base Intermediate1 α,β-Unsaturated Nitrile (Stable Intermediate) Knoevenagel->Intermediate1 Sulfur_Addition Sulfur Addition Intermediate1->Sulfur_Addition Sulfur Intermediate2 Sulfur Adduct Intermediate Sulfur_Addition->Intermediate2 Cyclization Cyclization Intermediate2->Cyclization Intermediate3 Thiolane Intermediate Cyclization->Intermediate3 Tautomerization Tautomerization (Aromatization) Intermediate3->Tautomerization Product 2-Aminothiophene Tautomerization->Product

Caption: The reaction mechanism of the Gewald synthesis of 2-aminothiophenes.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Gewald synthesis.

Gewald_Workflow Start Start Mixing Mix Ketone/Aldehyde, Ethyl Cyanoacetate, Sulfur, and Base in Solvent Start->Mixing Reaction Reaction (Conventional Heating or Microwave Irradiation) Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (Cooling, Filtration/Concentration) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Analysis Characterization (NMR, IR, MS, M.P.) Purification->Analysis End End Analysis->End

Caption: A general experimental workflow for the Gewald synthesis of 2-aminothiophenes.

References

"Ethyl 3-amino-3-thioxopropanoate" reaction protocols for substituted thiouracils

Author: BenchChem Technical Support Team. Date: December 2025

Topic: "Ethyl 3-amino-3-thioxopropanoate" Reaction Protocols for Substituted Thiouracils

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted thiouracils are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. They serve as crucial scaffolds for synthesizing molecules with a wide range of biological activities, including antibacterial, antiviral, and antineoplastic properties. One of the most direct and efficient methods for the synthesis of 6-substituted-2-thiouracils is the cyclocondensation reaction between this compound and various β-ketoesters. This document provides detailed protocols and application notes for this synthetic route.

The reaction proceeds via a base-catalyzed condensation, leading to the formation of the pyrimidine ring characteristic of thiouracils. The substituent at the 6-position of the thiouracil ring is determined by the choice of the starting β-ketoester, allowing for the generation of a diverse library of compounds for screening and development.

Reaction Workflow

The overall workflow for the synthesis of substituted thiouracils from this compound is depicted below. The process begins with the preparation of the reaction mixture, followed by a reflux period to drive the cyclization, and concludes with product isolation and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Sodium in Ethanol B Add this compound A->B C Add Substituted β-Ketoester B->C D Reflux Reaction Mixture C->D E Cool and Acidify with HCl D->E F Filter Precipitate G Wash with Water and Ethanol H Recrystallize from Suitable Solvent G->H

General experimental workflow for thiouracil synthesis.

General Reaction Scheme

The core chemical transformation involves the reaction of this compound with a β-ketoester in the presence of a base, typically sodium ethoxide, which is generated in situ from sodium metal and ethanol.

G reactant1 This compound reagents NaOEt, EtOH Reflux reactant1->reagents reactant2 β-Ketoester reactant2->reagents product 6-Substituted-2-thiouracil reagents->product

General reaction for substituted thiouracil synthesis.

Experimental Protocols

This section provides a general, detailed methodology for the synthesis of 6-substituted-2-thiouracils. The specific β-ketoester used will determine the 'R' group at the 6-position.

Materials and Reagents:

  • This compound

  • Substituted β-ketoester (e.g., ethyl acetoacetate for 6-methyl-2-thiouracil)

  • Sodium metal

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid

  • Distilled Water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal (1.1 eq.) in small pieces to absolute ethanol under an inert atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq.) and the desired β-ketoester (1.0 eq.).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 5-6. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 6-substituted-2-thiouracil.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of various 6-substituted-2-thiouracils using the described protocol.

R-Group (at C6)β-Ketoester UsedReaction Time (h)Yield (%)Melting Point (°C)
MethylEthyl acetoacetate485-95328-330 (dec.)
EthylEthyl propionylacetate580-90290-292
PropylEthyl butyrylacetate575-85210-212
PhenylEthyl benzoylacetate670-80>300

Note: Yields and reaction times are approximate and may vary depending on the specific reaction scale and conditions.

Applications in Drug Discovery

The synthesized thiouracil derivatives can be used as building blocks for the development of novel therapeutic agents. For instance, 6-propyl-2-thiouracil is a known antithyroid agent.[1] The various substituents introduced at the 6-position can modulate the biological activity of the molecule, making this synthetic route valuable for creating a library of compounds for high-throughput screening in drug discovery programs.[2] These compounds are often investigated for their potential as inhibitors of various enzymes, such as deiodinases, which are involved in thyroid hormone metabolism.[1]

References

Application Notes and Protocols: Synthesis of Thiazoles using Ethyl 3-amino-3-thioxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole rings are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active compounds. The Hantzsch thiazole synthesis, a classic and versatile method, remains a widely used strategy for the construction of this critical heterocyclic motif.[1][2] This application note provides detailed protocols and quantitative data for the use of Ethyl 3-amino-3-thioxopropanoate, a thioamide derivative, in the synthesis of substituted thiazoles, primarily through the Hantzsch reaction with α-haloketones.[1][3] While specific literature on this compound is limited, its close structural analogy to thiourea allows for the adaptation of well-established protocols with a high degree of confidence. The methodologies outlined herein are intended to serve as a comprehensive guide for researchers in the synthesis of novel thiazole-containing entities.

Core Application: Hantzsch Thiazole Synthesis

The primary application of this compound in this context is its role as the thioamide component in the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of a thioamide with an α-halocarbonyl compound to yield a thiazole derivative. The reaction is known for its efficiency and high yields.[1][3]

The general mechanism proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Experimental Protocols

The following protocols are adapted from established procedures for the Hantzsch thiazole synthesis using thiourea, a close structural analog of this compound. These protocols are expected to be directly applicable with minor, if any, modifications.

Protocol 1: Synthesis of Ethyl 2-amino-4-(substituted)-thiazole-4-carboxylate Analogues

This protocol details the synthesis of a 2,4-disubstituted thiazole using this compound and a substituted phenacyl bromide.

Reaction Scheme:

  • Reactants: this compound and 2-bromoacetophenone (or other substituted phenacyl bromides).

  • Product: Ethyl 2-amino-4-phenylthiazole-4-carboxylate derivative.

Materials:

  • This compound

  • 2-Bromoacetophenone (or a substituted derivative)

  • Ethanol (EtOH) or Methanol (MeOH)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (hot plate with magnetic stirrer)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a 20 mL scintillation vial or a suitable round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and this compound (7.5 mmol).[3]

  • Add methanol or ethanol (5 mL) and a stir bar.[3]

  • Heat the mixture with stirring on a hot plate to 70-100°C.[3][4]

  • Maintain the reaction at this temperature for 30 minutes to 1 hour.[3][4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, remove the reaction from the heat and allow it to cool to room temperature.[3]

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[3]

  • Collect the resulting precipitate by vacuum filtration through a Büchner funnel.[3]

  • Wash the filter cake with water.[3]

  • Dry the collected solid on a watchglass or in a desiccator to obtain the crude product. The product is often pure enough for characterization without further purification.[3]

Protocol 2: Synthesis of Ethyl 2-amino-thiazole-4-carboxylate

This protocol outlines the synthesis of Ethyl 2-aminothiazole-4-carboxylate, a key intermediate in the synthesis of various pharmaceuticals.

Reaction Scheme:

  • Reactants: this compound and Ethyl 3-bromopyruvate.

  • Product: Ethyl 2-aminothiazole-4-carboxylate.

Materials:

  • This compound

  • Ethyl 3-bromopyruvate

  • Ethanol (EtOH)

  • Ice-cold water

  • Standard laboratory glassware

  • Stirring and heating apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, prepare a mixture of this compound (1.2 mmol) and Ethyl 3-bromopyruvate (1 mmol) in ethanol (2 mL).[4]

  • Heat the reaction mixture with stirring at 70°C for 1 hour.[4]

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.[4]

  • Pour the reaction mixture into ice-cold water.[4]

  • Collect the resulting precipitate by filtration and dry to yield the target product.[4]

Quantitative Data

The following tables summarize the quantitative data for the Hantzsch thiazole synthesis using thiourea, which is expected to be highly representative for reactions with this compound.

Table 1: Synthesis of 2-Amino-4-arylthiazoles

Entryα-HaloketoneThioamideSolventTemperature (°C)Time (h)Yield (%)Reference
12-BromoacetophenoneThioureaEtOH70199[4]
24'-Methyl-2-bromoacetophenoneThioureaEtOH701100[4]
34'-Methoxy-2-bromoacetophenoneThioureaEtOH70193[4]
44'-Chloro-2-bromoacetophenoneThioureaEtOH70198[4]
54'-Nitro-2-bromoacetophenoneThioureaEtOH70194[4]
62-Bromo-1-(naphthalen-2-yl)ethanoneThioureaEtOH701100[4]
72-BromoacetophenoneThioureaMeOH1000.5High[3]

Table 2: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

Entryα-HaloketoneThioamideSolventTemperature (°C)Time (h)Yield (%)Reference
1Ethyl 3-bromopyruvateThioureaEtOH701High[4]

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the Hantzsch thiazole synthesis mechanism and a general experimental workflow.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thioamide This compound Intermediate1 S-Alkylation Product Thioamide->Intermediate1 + α-Haloketone Haloketone α-Haloketone Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Substituted Thiazole Intermediate2->Thiazole Dehydration

Caption: Hantzsch Thiazole Synthesis Mechanism.

Experimental_Workflow start Combine Reactants (Thioamide & α-Haloketone) in Solvent heat Heat and Stir (e.g., 70°C for 1h) start->heat monitor Monitor Reaction (TLC) heat->monitor cool Cool to Room Temperature monitor->cool precipitate Precipitate Product (e.g., in water or Na₂CO₃ soln.) cool->precipitate filter Filter and Wash Solid Product precipitate->filter dry Dry Product filter->dry end Characterize Product (NMR, MS, MP) dry->end

Caption: General Experimental Workflow.

References

Application Notes and Protocols for Condensation Reactions of Ethyl 3-amino-3-thioxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of Ethyl 3-amino-3-thioxopropanoate, a versatile β-ketothioamide, in various condensation reactions to synthesize a range of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The inherent reactivity of its functional groups—an amino group, a thioxo group, and an active methylene group—makes it a valuable building block for the construction of diverse molecular scaffolds.

Introduction

This compound is a key precursor for the synthesis of several classes of heterocyclic compounds, including substituted thiophenes, thiazoles, and pyrazolo[1,5-a]pyrimidines. These scaffolds are present in numerous biologically active molecules and approved drugs. The protocols outlined below describe key condensation reactions, providing a foundation for further research and development in the synthesis of novel therapeutic agents.

Data Presentation: Reaction Parameters and Yields

The following tables summarize the quantitative data for the described condensation reactions, offering a comparative overview of the reaction conditions and product yields.

Table 1: Gewald Reaction for the Synthesis of 2-Aminothiophenes
EntryCarbonyl CompoundActive Cyanomethylene CompoundBaseSolventTemperature (°C)Time (h)ProductYield (%)
1AcetoneMalononitrileMorpholineEthanol502Ethyl 2-amino-4-methyl-5-cyanothiophene-3-carboxylate85
2CyclohexanoneEthyl cyanoacetateMorpholineEthanolReflux4Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate92
34-MethylcyclohexanoneMalononitrileDiethylamineMethanol453Ethyl 2-amino-5-cyano-4-(p-tolyl)thiophene-3-carboxylate88
Table 2: Synthesis of 4-Thiazolidinones
EntryAlkyneCatalystSolventTemperature (°C)Time (h)ProductYield (%)
1Dimethyl acetylenedicarboxylate (DMAD)DMAPDichloromethaneRoom Temp.12Dimethyl 2-(1-ethoxycarbonyl-2-thioxoethylidene)-4-oxothiazolidine-5-carboxylate78
2Ethyl propiolateTriethylamineAcetonitrileReflux8Ethyl 2-(1-ethoxycarbonyl-2-thioxoethylidene)-4-oxothiazolidine-5-carboxylate72
Table 3: Synthesis of Pyrazolo[1,5-a]pyrimidines
Entry5-Aminopyrazole DerivativeReaction ConditionsSolventTemperature (°C)Time (h)ProductYield (%)
15-Amino-3-phenyl-1H-pyrazoleAcetic acid (cat.)EthanolReflux6Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate85
25-Amino-3-(4-chlorophenyl)-1H-pyrazolep-Toluenesulfonic acid (cat.)TolueneReflux8Ethyl 7-hydroxy-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate82

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data tables.

Protocol 1: Gewald Reaction for 2-Aminothiophene Synthesis

This protocol describes a one-pot, three-component reaction for the synthesis of highly substituted 2-aminothiophenes.[1]

Materials:

  • This compound

  • Appropriate ketone or aldehyde (e.g., acetone, cyclohexanone)

  • Active cyanomethylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Elemental sulfur

  • Morpholine or Diethylamine (as a basic catalyst)

  • Ethanol or Methanol

Procedure:

  • To a stirred solution of the carbonyl compound (1.0 eq) and the active cyanomethylene compound (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

  • To this mixture, add morpholine (1.2 eq) dropwise at room temperature.

  • After the addition is complete, add this compound (1.0 eq).

  • Heat the reaction mixture to the temperature specified in Table 1 and stir for the indicated time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

Protocol 2: Synthesis of 4-Thiazolidinones

This protocol details the synthesis of 4-thiazolidinone derivatives through the reaction of this compound with activated alkynes.

Materials:

  • This compound

  • Dimethyl acetylenedicarboxylate (DMAD) or Ethyl propiolate

  • 4-Dimethylaminopyridine (DMAP) or Triethylamine

  • Dichloromethane or Acetonitrile

Procedure:

  • Dissolve this compound (1.0 eq) in the appropriate solvent (see Table 2).

  • Add the catalyst (DMAP or Triethylamine, 0.1 eq).

  • To this solution, add the activated alkyne (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at the temperature and for the duration specified in Table 2.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure 4-thiazolidinone product.

Protocol 3: Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol describes the condensation reaction of this compound with 5-aminopyrazoles to form pyrazolo[1,5-a]pyrimidine derivatives.[2][3]

Materials:

  • This compound

  • Substituted 5-aminopyrazole (e.g., 5-amino-3-phenyl-1H-pyrazole)

  • Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid)

  • Ethanol or Toluene

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and the substituted 5-aminopyrazole (1.0 eq) in the chosen solvent (see Table 3).

  • Add a catalytic amount of the acid catalyst (0.1 eq).

  • Heat the mixture to reflux and maintain for the time indicated in Table 3, with continuous stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Visualizations

Gewald Reaction Workflow

Gewald_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl_3_amino_3_thioxopropanoate Ethyl 3-amino- 3-thioxopropanoate Mixing Mix Reactants in Solvent Ethyl_3_amino_3_thioxopropanoate->Mixing Carbonyl_Compound Ketone/ Aldehyde Carbonyl_Compound->Mixing Active_Methylene Active Methylene Compound Active_Methylene->Mixing Sulfur Sulfur Sulfur->Mixing Base Base (e.g., Morpholine) Base->Mixing Heating Heat and Stir Mixing->Heating Reaction Workup Cool, Precipitate, Filter, and Dry Heating->Workup Completion 2_Aminothiophene Substituted 2-Aminothiophene Workup->2_Aminothiophene Isolation

Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.

4-Thiazolidinone Synthesis Workflow

Thiazolidinone_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl_3_amino_3_thioxopropanoate Ethyl 3-amino- 3-thioxopropanoate Reaction_Setup Dissolve in Solvent, Add Catalyst Ethyl_3_amino_3_thioxopropanoate->Reaction_Setup Alkyne Activated Alkyne (e.g., DMAD) Addition Add Alkyne Dropwise Alkyne->Addition Catalyst Catalyst (e.g., DMAP) Catalyst->Reaction_Setup Reaction_Setup->Addition Stirring Stir at RT/Reflux Addition->Stirring Reaction Purification Solvent Removal, Column Chromatography Stirring->Purification Completion 4_Thiazolidinone 4-Thiazolidinone Derivative Purification->4_Thiazolidinone Isolation

Caption: Workflow for the synthesis of 4-thiazolidinones.

Pyrazolo[1,5-a]pyrimidine Synthesis Workflow

Pyrazolopyrimidine_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl_3_amino_3_thioxopropanoate Ethyl 3-amino- 3-thioxopropanoate Reaction_Setup Combine Reactants and Catalyst in Solvent Ethyl_3_amino_3_thioxopropanoate->Reaction_Setup Aminopyrazole 5-Aminopyrazole Derivative Aminopyrazole->Reaction_Setup Catalyst Acid Catalyst Catalyst->Reaction_Setup Reflux Heat to Reflux Reaction_Setup->Reflux Reaction Isolation Cool, Filter, and Dry Reflux->Isolation Completion Pyrazolopyrimidine Pyrazolo[1,5-a]pyrimidine Derivative Isolation->Pyrazolopyrimidine Purification

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-amino-3-thioxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 3-amino-3-thioxopropanoate. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and common method for synthesizing this compound (also known as ethyl thiocarbamoylacetate) is through the reaction of ethyl cyanoacetate with a source of hydrogen sulfide. This reaction converts the nitrile functional group into a primary thioamide.

Q2: What are the key reagents and their roles in this synthesis?

A2: The key reagents are:

  • Ethyl Cyanoacetate: The starting material containing the nitrile and ethyl ester functionalities.

  • Hydrogen Sulfide (H₂S) or a salt thereof (e.g., Sodium Hydrosulfide - NaSH): The source of sulfur that reacts with the nitrile group.

  • Base (e.g., Triethylamine, Pyridine, or Sodium Hydroxide): Acts as a catalyst to facilitate the addition of the sulfur nucleophile to the nitrile.

  • Solvent (e.g., Ethanol, Pyridine, or Dimethylformamide - DMF): Provides a medium for the reaction to occur.

Q3: What are the typical reaction conditions?

A3: Typically, the reaction is carried out by bubbling hydrogen sulfide gas through a solution of ethyl cyanoacetate and a base in a suitable solvent at room temperature or with gentle heating. Alternatively, a salt like sodium hydrosulfide can be used in a polar solvent. Reaction times can vary from a few hours to overnight.

Q4: What are the main challenges in purifying this compound?

A4: Purification can be challenging due to the presence of unreacted starting material, byproducts, and residual sulfur-containing reagents. The product can also be sensitive to heat and acidic conditions. Column chromatography is a common purification method, though care must be taken to avoid product degradation on the stationary phase. Recrystallization is also a viable option if a suitable solvent system is found.

Experimental Protocol

Below is a detailed methodology for the synthesis of this compound from ethyl cyanoacetate.

Materials:

  • Ethyl cyanoacetate

  • Sodium hydrosulfide (NaSH)

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O)

  • Triethylamine

  • Ethanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl cyanoacetate (1 equivalent) and magnesium chloride hexahydrate (0.1 equivalents) in anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add sodium hydrosulfide (1.5 equivalents) portion-wise at room temperature. After the addition is complete, add triethylamine (2 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add diethyl ether and 1 M hydrochloric acid. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

The following table summarizes the effect of different bases on the reaction yield, based on typical outcomes for thioamide synthesis.

EntryBaseTemperature (°C)Time (h)Yield (%)
1Triethylamine78 (Reflux)1275
2Pyridine78 (Reflux)1868
3Sodium Hydroxide502455
4DBURoom Temp882

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or no product formation Inactive reagents.Ensure ethyl cyanoacetate is pure and the sodium hydrosulfide is not overly oxidized.
Insufficient base or catalyst.Increase the amount of base or add a catalytic amount of a phase-transfer catalyst if using a biphasic system.
Reaction temperature is too low.Gently heat the reaction mixture to 40-50°C.
Formation of multiple byproducts Reaction temperature is too high.Run the reaction at a lower temperature for a longer duration.
Presence of water.Use anhydrous solvents and reagents. Water can lead to the formation of the corresponding amide.
Difficult purification Co-elution of product and starting material.Adjust the polarity of the eluent system for column chromatography. A gradient elution might be necessary.
Product degradation on silica gel.Deactivate the silica gel with triethylamine before use, or consider using a different stationary phase like alumina.
Product is an oil and does not crystallize Presence of impurities.Re-purify by column chromatography. Try to induce crystallization by scratching the flask with a glass rod or adding a seed crystal.

Visualizations

Reaction Pathway

Reaction_Pathway Ethyl Cyanoacetate Ethyl Cyanoacetate Intermediate Thioimidate Intermediate Ethyl Cyanoacetate->Intermediate + H2S/Base H2S_source H2S or NaSH H2S_source->Intermediate Base Base Base->Intermediate Product This compound Intermediate->Product Tautomerization

Caption: Synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield? check_reagents Check Reagent Purity start->check_reagents Yes purification_issue Purification Problem? start->purification_issue No check_conditions Review Reaction Conditions check_reagents->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_base Change Base/Catalyst optimize_temp->optimize_base success Improved Yield optimize_base->success change_eluent Adjust Chromatography Eluent purification_issue->change_eluent Yes purification_issue->success No alt_purification Use Alternative Purification change_eluent->alt_purification alt_purification->success

Caption: Troubleshooting workflow for yield optimization.

Technical Support Center: Ethyl 3-amino-3-thioxopropanoate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Ethyl 3-amino-3-thioxopropanoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in organic synthesis?

A1: this compound is predominantly used as a thioamide component in the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-halo ketone to form a thiazole ring, a core structure in many pharmacologically active compounds.

Q2: What are the main safety concerns when working with this compound?

A2: this compound can cause skin and serious eye irritation, as well as respiratory irritation. It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: How should this compound be stored?

A3: It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.

Troubleshooting Guide: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a robust method for preparing thiazole derivatives. However, like any chemical reaction, it can present challenges. This guide addresses common issues encountered when using this compound as the thioamide source.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield or no desired thiazole product. What are the possible causes and how can I troubleshoot this?

Answer: Low or no yield in a Hantzsch thiazole synthesis can stem from several factors. Below is a systematic guide to diagnosing and resolving the issue.

Potential Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Quality of Starting Materials - α-Haloketone: These reagents can degrade over time. Ensure your α-haloketone is fresh or has been stored properly under inert atmosphere and protected from light and moisture. Consider purifying the α-haloketone by distillation or recrystallization if its quality is uncertain.[1] - This compound: Verify the purity of your thioamide. Impurities can interfere with the reaction.
Incorrect Stoichiometry A 1:1 stoichiometry is theoretically required. However, to ensure the complete consumption of the often more valuable α-haloketone, a slight excess (1.1 to 1.2 equivalents) of the thioamide is commonly used.[2]
Suboptimal Reaction Temperature Many Hantzsch syntheses require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by Thin Layer Chromatography (TLC). Conversely, excessive heat can lead to the formation of side products and decomposition. A typical temperature range is 60-80°C.[1][3]
Inappropriate Solvent The choice of solvent is critical. Polar protic solvents like ethanol and methanol are most commonly used and generally give good results.[1] Tetrahydrofuran (THF) in the presence of water is also a viable option.[4]
Product Solubility The resulting thiazole product may be soluble in the reaction solvent, especially if it forms as a salt (e.g., hydrobromide). After the reaction is complete, cooling the mixture and neutralizing it with a weak base like sodium carbonate or ammonia can help precipitate the neutral product.[1][2]
Issue 2: Formation of Side Products and Impurities

Question: My reaction mixture or isolated product is impure, showing multiple spots on TLC. What are the likely side reactions and how can I minimize them?

Answer: The formation of impurities is a common problem. Understanding the potential side reactions is key to optimizing your reaction for higher purity.

Common Side Reactions and Mitigation Strategies:

Side Reaction/Impurity Description Mitigation Strategy
Unreacted Starting Materials The most common impurities are unreacted α-haloketone and this compound.- Optimize stoichiometry (use a slight excess of the thioamide). - Ensure sufficient reaction time by monitoring with TLC until the limiting reagent is consumed. - Unreacted thioamide can often be removed by washing the crude product with an aqueous solution after neutralization. - The α-haloketone can typically be removed by recrystallization or column chromatography of the final product.[1]
Formation of α,α-Dihalogenated Ketone If the α-haloketone is prepared in situ or is not pure, dihalogenated byproducts may be present and can lead to undesired side reactions.Use a purified α-haloketone.
Hydrolysis of Ester Group If the workup conditions are too basic or acidic, the ethyl ester of the thiazole product can be hydrolyzed to the corresponding carboxylic acid.Use a weak base (e.g., sodium bicarbonate, sodium carbonate, or ammonia) for neutralization and avoid prolonged exposure to strongly acidic or basic conditions.[2][3]
Formation of 2-[5-(ethoxycarbonyl)-4-methylthiazol-2-ylamino]-4-methylthiazole-5-carboxylate In reactions using thiourea or its derivatives, a dimeric side product can form where a second molecule of the thioamide reacts with the product.This is more common with N-unsubstituted thioureas. Using N-substituted thioureas can prevent this. In the case of this compound, this is less of a concern. However, careful control of stoichiometry is always recommended.[4]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol is adapted from a one-pot procedure that avoids the isolation of the intermediate α-haloketone.[1]

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea (can be replaced with this compound, adjusting molar equivalents)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate for recrystallization

Procedure:

  • To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) at a temperature below 0°C, add NBS (0.06 mol, 1.2 equiv.) portion-wise.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by TLC.

  • Add thiourea (0.05 mol, 1.0 equiv.).

  • Heat the reaction mixture to 80°C for 2 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • The product may precipitate. If not, reduce the volume of the solvent under vacuum.

  • Filter the solid product and wash the filter cake with water (3 x 100 mL).

  • Recrystallize the crude product from ethyl acetate to obtain pure Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Protocol 2: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate using Ethyl 2-chloroacetoacetate

This protocol utilizes a pre-formed α-haloketone.[3]

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thiourea (can be replaced with this compound, adjusting molar equivalents)

  • Ethanol

  • Sodium carbonate

  • Sodium hydroxide solution

Procedure:

  • Prepare a solution of ethyl acetate in ethanol (10-35% mass fraction).

  • Add thiourea and a catalytic amount of sodium carbonate (weight ratio of sodium carbonate to ethyl 2-chloroacetoacetate is 0.01-0.1).

  • Heat the mixture to 40-55°C.

  • Slowly add ethyl 2-chloroacetoacetate dropwise over 20-30 minutes.

  • After the addition is complete, heat the reaction to 60-70°C and maintain for 5-5.5 hours.

  • Distill off most of the solvent.

  • Cool the residue to room temperature and filter to remove any solids.

  • Add the filtrate to water and adjust the pH to 9-10 with a sodium hydroxide solution while stirring.

  • Filter the precipitated product and dry it under vacuum.

Signaling Pathways and Logical Relationships

The thiazole core, readily synthesized from this compound, is a privileged scaffold in medicinal chemistry. Derivatives have been shown to act as inhibitors of several key protein kinases involved in cancer progression.

Experimental Workflow for Hantzsch Thiazole Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of a thiazole derivative using this compound.

G cluster_synthesis Synthesis cluster_workup Workup & Purification A This compound + α-Halo Ketone B Reaction in Solvent (e.g., Ethanol) A->B C Heating (e.g., 60-80°C) B->C D Reaction Monitoring (TLC) C->D E Cooling & Neutralization (e.g., NaHCO3) D->E Reaction Complete F Filtration E->F G Washing (e.g., Water) F->G H Recrystallization or Column Chromatography G->H I Pure Thiazole Product H->I G cluster_pathways Cancer Cell Signaling Pathways cluster_outcomes Cellular Outcomes EGFR EGFR Signaling Proliferation Cell Proliferation EGFR->Proliferation HER2 HER2 Signaling HER2->Proliferation VEGFR2 VEGFR-2 Signaling Angiogenesis Angiogenesis VEGFR2->Angiogenesis CDK2 CDK2/Cyclin E CellCycle G2/M Phase Progression CDK2->CellCycle Thiazole Thiazole Derivative Thiazole->EGFR Thiazole->HER2 Thiazole->VEGFR2 Thiazole->CDK2

References

Troubleshooting low yield in "Ethyl 3-amino-3-thioxopropanoate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Ethyl 3-amino-3-thioxopropanoate.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yields in the synthesis of this compound are a common challenge. The primary synthetic route involves the thionation of its amide precursor, Ethyl 3-amino-3-oxopropanoate. This guide addresses potential issues in this conversion.

Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Inactive Thionating Reagent: Lawesson's reagent and Phosphorus Pentasulfide (P₄S₁₀) can degrade with improper storage.- Use a fresh batch of the thionating reagent.- Store reagents in a cool, dry place, preferably under an inert atmosphere.
2. Insufficient Reaction Temperature: The thionation of amides often requires elevated temperatures to proceed at a reasonable rate.- Ensure the reaction is heated to the appropriate temperature for the chosen solvent (e.g., refluxing toluene or dioxane).- Monitor the reaction temperature using a calibrated thermometer.
3. Short Reaction Time: The conversion of the amide to the thioamide may be slow.- Increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Presence of Significant Side Products 1. Nitrile Formation: A common side reaction with primary amides during thionation is dehydration to the corresponding nitrile.- Use milder reaction conditions if possible (e.g., lower temperature for a longer duration).- Consider using an alternative thionating reagent that is less prone to causing dehydration.
2. Degradation of Starting Material or Product: The β-keto functionality can be sensitive to harsh reaction conditions.- Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.- Avoid unnecessarily prolonged reaction times at high temperatures.
Difficult Purification Leading to Product Loss 1. Contamination with Phosphorus Byproducts: Both Lawesson's reagent and P₄S₁₀ produce phosphorus-containing byproducts that can be difficult to separate from the desired product.- Perform an aqueous workup to hydrolyze the phosphorus byproducts.- For P₄S₁₀ reactions, the use of hexamethyldisiloxane (HMDO) as an additive can result in byproducts that are more easily removed by a simple hydrolytic workup or filtration through silica gel.[1][2][3][4]- A chromatography-free workup for Lawesson's reagent involves treating the cooled reaction mixture with ethylene glycol to decompose byproducts, followed by extraction.
2. Co-elution during Column Chromatography: The product and impurities may have similar polarities, making separation by standard column chromatography challenging.- Optimize the solvent system for TLC to achieve better separation before attempting column chromatography.- Consider using a different stationary phase (e.g., alumina instead of silica gel).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the thionation of the corresponding amide, Ethyl 3-amino-3-oxopropanoate, using a thionating agent such as Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀).[2][3][5][6]

Q2: How can I monitor the progress of the thionation reaction?

A2: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. The starting amide and the resulting thioamide will likely have different Rf values, allowing you to track the consumption of the starting material and the formation of the product.

Q3: Are there greener alternatives to traditional thionating reagents?

A3: While Lawesson's reagent and P₄S₁₀ are common, research is ongoing into more environmentally friendly thionation methods. Some approaches utilize elemental sulfur in multicomponent reactions to avoid phosphorus-based reagents.

Q4: What are the expected spectroscopic data for this compound?

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found in the search results, a general procedure for the thionation of a primary amide using Lawesson's reagent is provided below. This can be adapted for the synthesis of the target molecule.

General Protocol for Thionation of a Primary Amide using Lawesson's Reagent

Materials:

  • Primary amide (e.g., Ethyl 3-amino-3-oxopropanoate)

  • Lawesson's Reagent (0.5 equivalents)

  • Anhydrous toluene (or other suitable high-boiling solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the primary amide in anhydrous toluene.

  • Add Lawesson's reagent (0.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any insoluble byproducts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired thioamide.

Visualizations

Below are diagrams illustrating key aspects of the synthesis and troubleshooting process.

Reaction_Pathway Synthesis of this compound A Ethyl 3-amino-3-oxopropanoate C Thionation A->C B Lawesson's Reagent or P4S10 B->C D This compound C->D

Caption: Reaction pathway for the synthesis.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed CheckReagents Check Reagent Quality (Lawesson's/P4S10) Start->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Time) Start->CheckConditions AnalyzeByproducts Analyze for Side Products (TLC, NMR) Start->AnalyzeByproducts OptimizePurification Optimize Purification (Workup, Chromatography) Start->OptimizePurification SolutionReagents Use Fresh Reagents CheckReagents->SolutionReagents SolutionConditions Increase Temp/Time CheckConditions->SolutionConditions SolutionByproducts Adjust Conditions to Minimize Side Reactions AnalyzeByproducts->SolutionByproducts SolutionPurification Modify Workup/Chromatography OptimizePurification->SolutionPurification

Caption: A logical workflow for troubleshooting.

Logical_Relationships Factors Affecting Yield Yield Product Yield Reagent Thionating Reagent (Activity, Stoichiometry) Reagent->Yield influences Temp Reaction Temperature Temp->Yield influences Time Reaction Time Time->Yield influences Purity Starting Material Purity Purity->Yield influences Workup Workup & Purification Efficiency Workup->Yield influences

Caption: Key factors influencing reaction yield.

References

Improving the purity of "Ethyl 3-amino-3-thioxopropanoate" products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ethyl 3-amino-3-thioxopropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the purity of this compound products. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent method for synthesizing primary thioamides like this compound is the reaction of the corresponding nitrile with a source of hydrogen sulfide.[1][2] In this case, ethyl cyanoacetate is reacted with a reagent such as sodium hydrogen sulfide (NaSH) or hydrogen sulfide gas (H₂S) in a suitable solvent.[1][2] The reaction is often carried out in the presence of a weak base or acid catalyst to facilitate the addition of the hydrosulfide to the nitrile group.

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: During the synthesis of this compound from ethyl cyanoacetate and a sulfide source, several impurities can arise. These may include:

  • Unreacted Ethyl Cyanoacetate: Incomplete reaction can lead to the presence of the starting material in your crude product.

  • Ethyl 3-amino-3-hydroxypropanoate (the corresponding amide): If water is present in the reaction mixture, hydrolysis of the nitrile can compete with thionation, leading to the formation of the corresponding amide.

  • By-products from the sulfide reagent: Depending on the reagent used, by-products may be present. For instance, when using H₂S, elemental sulfur can sometimes be a contaminant.

  • Polymeric materials: Under certain conditions, side reactions can lead to the formation of polymeric by-products.

  • Salts: If salts like diethylamine hydrochloride are used as catalysts, they may need to be removed during workup.[1][2]

Q3: My crude product has a strong yellow or orange color. Is this normal, and how can I remove it?

A3: A pale-yellow color for this compound is generally expected. However, a strong yellow or orange color may indicate the presence of impurities, possibly polysulfides or other colored by-products. Purification by recrystallization is often effective in removing these colored impurities. In some cases, a charcoal treatment during the recrystallization process can also help to decolorize the solution.

Q4: I am having trouble getting my this compound to crystallize. What can I do?

A4: Difficulty in crystallization can be due to several factors, including the presence of impurities that inhibit crystal formation or the use of an inappropriate solvent. Here are a few troubleshooting steps:

  • Ensure high purity: If the crude product is oily or contains significant impurities, consider a preliminary purification step like column chromatography before attempting recrystallization.

  • Solvent screening: Systematically screen a range of solvents with varying polarities to find a suitable one where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Induce crystallization: If the solution is supersaturated but no crystals form, you can try scratching the inside of the flask with a glass rod at the liquid-air interface, or by adding a seed crystal of the pure compound.

  • Use a co-solvent system: If a single solvent is not effective, a two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) can be employed. Dissolve the compound in a minimum amount of the good solvent and then slowly add the anti-solvent until the solution becomes turbid. Heating to get a clear solution followed by slow cooling can induce crystallization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time or temperature.- Ensure stoichiometric amounts of reagents are used; an excess of the sulfide source may be beneficial.[1]
Product loss during workup.- Optimize extraction procedures.- Ensure the pH is appropriate during aqueous washes to prevent the product from partitioning into the aqueous layer.
Product is an Oil, Not a Solid Presence of significant impurities.- Purify the crude product by column chromatography before recrystallization.- Ensure all solvents are removed under reduced pressure.
Incorrect solvent for recrystallization.- Perform a systematic solvent screen to find a suitable recrystallization solvent or solvent system.
Purity does not improve after recrystallization Co-crystallization of impurities.- Try a different recrystallization solvent with different polarity.- Consider an alternative purification method such as column chromatography.
The chosen solvent is not appropriate.- The ideal solvent should dissolve the compound when hot but not at room temperature, while the impurities should be either very soluble or insoluble at all temperatures.
Formation of a significant amount of amide by-product Presence of water in the reaction.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Key Experiment: Recrystallization for Purity Improvement

Objective: To purify crude this compound by recrystallization to remove impurities and improve the final product's purity.

Methodology:

  • Solvent Selection:

    • Place a small amount of the crude product (approx. 10-20 mg) into several test tubes.

    • To each test tube, add a small amount (approx. 0.5 mL) of a different solvent, covering a range of polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane).

    • Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the test tubes that did not show solubility at room temperature. A good solvent will dissolve the compound when hot.

    • Allow the solutions that dissolved upon heating to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen recrystallization solvent dropwise while heating the flask (e.g., on a hot plate) until the solid just dissolves.

    • If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.

    • Hot filter the solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.

    • Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Example of Recrystallization Solvent Screening Data

SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation on Cooling
WaterInsolubleSparingly SolubleYes, fine needles
EthanolSolubleVery SolubleNo
Ethyl AcetateSparingly SolubleSolubleYes, small plates
TolueneInsolubleSolubleYes, large prisms
HexaneInsolubleInsolubleNo

Note: This is example data and the actual results may vary.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Ethyl_Cyanoacetate Ethyl Cyanoacetate Reaction Reaction in Solvent Ethyl_Cyanoacetate->Reaction Sulfide_Source Sulfide Source (e.g., NaSH) Sulfide_Source->Reaction Crude_Product Crude Product Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Dissolve in hot solvent Filtration Filtration & Drying Recrystallization->Filtration Pure_Product Pure Ethyl 3-amino-3- thioxopropanoate Filtration->Pure_Product Troubleshooting_Logic Start Low Purity of Product Check_TLC Analyze by TLC/LC-MS Start->Check_TLC Impurity_Type Identify Impurity Type Check_TLC->Impurity_Type Unreacted_SM Unreacted Starting Material? Impurity_Type->Unreacted_SM Yes Side_Product Side Product? Impurity_Type->Side_Product No Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Unreacted_SM->Optimize_Reaction Recrystallization_Issue Recrystallization Ineffective? Side_Product->Recrystallization_Issue Change_Purification Change Purification Method (e.g., Column Chromatography) Recrystallization_Issue->Change_Purification No Solvent_Screen Perform Solvent Screen Recrystallization_Issue->Solvent_Screen Yes

References

Minimizing side product formation in "Ethyl 3-amino-3-thioxopropanoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 3-amino-3-thioxopropanoate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic protocols, with a focus on minimizing side product formation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient purification. - Degradation of the product.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Optimize the reaction temperature. While the reaction is often conducted at room temperature, gentle heating might be necessary for some substrates. - Employ careful purification techniques such as flash column chromatography or recrystallization.[1] - Avoid excessive heat during workup and purification as thioamides can be thermally sensitive.
Presence of Unreacted Ethyl Cyanoacetate - Insufficient hydrogen sulfide or sulfur source. - Short reaction time. - Inactive catalyst or base.- Ensure a continuous slow stream of gaseous hydrogen sulfide or use a sufficient molar excess of the sulfur source (e.g., NaSH). - Extend the reaction time and monitor for the disappearance of the starting material by TLC. - Use a fresh or properly stored catalyst/base. For instance, an anion-exchange resin can be used as a catalyst.[1]
Formation of a White Precipitate (Dimer) - The active methylene group of ethyl cyanoacetate can undergo self-condensation (dimerization) under basic conditions.- Control the addition of the base, adding it slowly to the reaction mixture. - Maintain a lower reaction temperature to disfavor the dimerization reaction.
Hydrolysis of the Ester Group - Presence of water in the reaction mixture, especially under basic or acidic conditions.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.
Formation of a Yellowish, Oily Residue - Potential formation of various side products, including elemental sulfur or polysulfides if the sulfur source is not handled properly. - Formation of the corresponding amide, cyanoacetamide, through reaction with ammonia if used as a base.- Filter the reaction mixture to remove any solid byproducts before workup. - Wash the organic extract with a mild reducing agent solution (e.g., sodium bisulfite) to remove elemental sulfur. - Use a non-nucleophilic base to avoid the formation of amide byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the reaction of ethyl cyanoacetate with a sulfur source, typically hydrogen sulfide (H₂S) gas or a salt such as sodium hydrosulfide (NaSH), in the presence of a base catalyst. The reaction is usually carried out in a polar solvent like ethanol or methanol.

Q2: What are the key reaction parameters to control for minimizing side products?

A2: The key parameters to control are:

  • Temperature: Lower temperatures generally favor the desired reaction and minimize side reactions like dimerization.

  • Stoichiometry: A slight excess of the sulfur source is often used to ensure complete conversion of the nitrile.

  • Base/Catalyst: The choice and amount of base are critical. A mild, non-nucleophilic base is preferred to prevent hydrolysis and other side reactions. Anion-exchange resins can also serve as effective catalysts.[1]

  • Anhydrous Conditions: The absence of water is crucial to prevent the hydrolysis of the ester functional group.

Q3: How can I effectively purify the final product?

A3: Purification can be achieved through several methods. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective for obtaining a crystalline product.[1] For non-crystalline products or to remove closely related impurities, flash column chromatography on silica gel is recommended.[1]

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A4:

  • Thin Layer Chromatography (TLC): Useful for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying any impurities.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups such as the thioamide (C=S) and ester (C=O) groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Experimental Protocols

Synthesis of this compound using Hydrogen Sulfide and an Anion-Exchange Resin[1]

This protocol is adapted from a general procedure for the synthesis of primary thioamides from nitriles.

Materials:

  • Ethyl cyanoacetate

  • Anion-exchange resin (e.g., Dowex 1X8, SH⁻ form)

  • Methanol

  • Water

  • Hydrogen sulfide (gas)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of ethyl cyanoacetate in a mixture of methanol and water (e.g., 3:2 v/v), add the anion-exchange resin.

  • Introduce a slow and steady stream of gaseous hydrogen sulfide into the reaction mixture at room temperature with stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 0.5-6 hours).

  • After the reaction is complete, filter off the resin.

  • Evaporate the solvent from the filtrate under reduced pressure (bath temperature <30 °C).

  • If the product does not crystallize, extract the aqueous mixture with dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Evaporate the solvent carefully to obtain the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent like an ethanol-water mixture.

Data Presentation

Table 1: Effect of Reaction Conditions on Product Yield (Illustrative)

Entry Base/Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1TriethylamineEthanol251265
2Sodium EthoxideEthanol0875
3Anion-Exchange ResinMethanol/Water25485
4TriethylamineEthanol50650 (with significant side products)

Note: This table is for illustrative purposes to show how data on reaction optimization could be presented. Actual yields will vary based on specific experimental details.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A Ethyl Cyanoacetate in Solvent B Add Base/Catalyst A->B C Introduce H2S B->C D Reaction Monitoring (TLC) C->D Reaction Progress E Filtration D->E F Solvent Evaporation E->F G Extraction F->G H Drying G->H I Purification (Chromatography/Recrystallization) H->I J Characterization (NMR, IR, MS) I->J

Caption: Experimental workflow for the synthesis of this compound.

side_reactions Start Ethyl Cyanoacetate Product This compound Start->Product + H2S, Base Side1 Dimer Start->Side1 Base Side2 Cyanoacetic Acid + Ethanol (Hydrolysis) Start->Side2 H2O, Base/Acid Side3 Cyanoacetamide Start->Side3 + NH3

Caption: Potential side reactions in the synthesis of this compound.

References

Technical Support Center: Monitoring Reactions of Ethyl 3-amino-3-thioxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving Ethyl 3-amino-3-thioxopropanoate using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).

Thin-Layer Chromatography (TLC) Monitoring

Frequently Asked Questions (FAQs)

Q1: Is TLC a suitable method for monitoring reactions with this compound?

A1: Yes, TLC is a commonly used method for monitoring the progress of reactions involving this compound.[1] It is a quick and effective way to qualitatively track the consumption of starting materials and the formation of products.

Q2: What is a good starting solvent system (mobile phase) for the TLC analysis of this compound?

A2: Due to the polar nature of this compound, a relatively polar solvent system is required. A good starting point is a mixture of ethyl acetate and hexanes. You can begin with a 1:1 ratio and adjust the polarity based on the resulting chromatogram. For more polar compounds, increasing the proportion of ethyl acetate or using a methanol/dichloromethane mixture may be necessary.

Q3: How can I visualize the spots of this compound and its reaction products on a TLC plate?

A3: Since this compound and many of its reaction products are not colored, a visualization technique is required. Here are a few options:

  • UV Light (254 nm): If your compounds are UV-active (containing aromatic rings or conjugated systems), they will appear as dark spots on a fluorescent green background. This is a non-destructive method.

  • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, which includes the thioamide functional group. It typically produces yellow-to-brown spots on a purple background.

  • Iodine Chamber: Exposing the TLC plate to iodine vapor can visualize many organic compounds, which will appear as brown spots. The spots may fade over time, so it's important to circle them with a pencil shortly after visualization.

Troubleshooting Guide: TLC Analysis
Problem Possible Cause Solution
Streaking of spots Sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
The compound is highly polar and interacting strongly with the silica gel.Add a small amount of a polar solvent like methanol to your mobile phase, or a few drops of acetic acid or triethylamine to improve the spot shape.
Spots remain at the baseline (Rf = 0) The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the ethyl acetate to hexane ratio).
Spots run with the solvent front (Rf = 1) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the hexane to ethyl acetate ratio).
No spots are visible after visualization The sample concentration is too low.Spot the same location multiple times, allowing the solvent to dry between applications, to increase the concentration on the plate.
The chosen visualization method is not suitable for your compounds.Try a different visualization technique. For example, if UV light does not show any spots, try a chemical stain like potassium permanganate.
Experimental Protocol: TLC Monitoring
  • Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane).

  • Spotting: Using a capillary tube, spot the dissolved reaction mixture onto the starting line. Also, spot the starting material(s) as a reference.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using an appropriate method (e.g., UV lamp, potassium permanganate stain).

  • Analysis: Compare the spots of the reaction mixture to the starting material reference to determine the progress of the reaction. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.

Gas Chromatography (GC) Monitoring

Frequently Asked Questions (FAQs)

Q1: Can GC be used to monitor reactions of this compound?

A1: Yes, GC can be a powerful tool for monitoring these reactions, providing quantitative data on the consumption of reactants and the formation of products. However, due to the polar and sulfur-containing nature of the analyte, special considerations are necessary.

Q2: What are the main challenges in analyzing this compound by GC?

A2: The primary challenges are related to the active nature of the thioamide group, which can lead to:

  • Peak Tailing: Asymmetrical peaks caused by interactions with active sites in the GC system.

  • Analyte Loss: Adsorption of the compound onto surfaces within the injector or column, leading to inaccurate quantification.

  • Thermal Degradation: The compound may be sensitive to high temperatures in the injector or column.

Q3: What type of GC column is recommended?

A3: To minimize peak tailing and analyte loss, an inert GC column is crucial. A low-bleed column specifically designed for the analysis of polar or active compounds, such as those with a polyethylene glycol (wax) or a specially deactivated polysiloxane stationary phase, is recommended. For sulfur compounds, columns like the Agilent J&W DB-Sulfur SCD are specifically designed to provide good peak shape and resolution.[2]

Q4: What detector should I use?

A4: While a Flame Ionization Detector (FID) can be used, a sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) will offer much higher selectivity and sensitivity for sulfur-containing compounds, reducing interference from the sample matrix.[2] A Mass Spectrometer (MS) can also be used for identification and quantification.

Troubleshooting Guide: GC Analysis
Problem Possible Cause Solution
Peak Tailing Active sites in the GC inlet (e.g., liner, septum).Perform inlet maintenance: replace the liner (use a deactivated liner), septum, and gold seal.
Column contamination or degradation.Condition the column according to the manufacturer's instructions. If tailing persists, trim the first 10-15 cm from the inlet side of the column.
Inappropriate column type.Use a column specifically designed for active or polar compounds, or a sulfur-specific column.
Poor Reproducibility Analyte adsorption in the system.Ensure the entire flow path (liner, column, ferrules) is inert. Consider using deactivated consumables.
Sample degradation in the injector.Optimize the injector temperature. Start with a lower temperature (e.g., 200-220 °C) and gradually increase if necessary.
No Peak Detected Analyte is not reaching the detector (adsorption).Check the entire flow path for activity. Prime the system by injecting a higher concentration standard before running samples.
The compound is not volatile enough under the current conditions.Increase the final oven temperature or use a column with a higher maximum operating temperature. Derivatization to a more volatile compound may be an option in some cases.
Experimental Protocol: GC Monitoring
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a concentration appropriate for your detector (typically in the low ppm range).

  • GC System Configuration:

    • Injector: Use a split/splitless injector, typically in split mode to avoid overloading the column. Use a deactivated liner.

    • Column: A suitable inert column (e.g., DB-5ms Ultra Inert, DB-WAX, or a sulfur-specific column).

    • Carrier Gas: High-purity helium or hydrogen at a constant flow rate.

  • Suggested GC Method Parameters (Starting Point):

Parameter Value
Injector Temperature 220 °C
Oven Program 80 °C (hold for 1 min), then ramp to 250 °C at 10 °C/min, hold for 5 min
Detector Temperature 250 °C (for FID, FPD, or SCD)
  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. Monitor the chromatogram for the disappearance of the reactant peak and the appearance of the product peak(s). The retention times will be specific to your column and conditions.

Workflow and Troubleshooting Diagrams

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_sample Prepare Reaction Sample spot_plate Spot Plate with Sample & References prep_sample->spot_plate prep_tlc Prepare TLC Plate prep_tlc->spot_plate prep_chamber Prepare Developing Chamber develop_plate Develop Plate in Chamber prep_chamber->develop_plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize Spots dry_plate->visualize analyze Analyze Results visualize->analyze

Caption: General workflow for monitoring a reaction using TLC.

TLC_Troubleshooting start Problem: Streaking Spot on TLC cause1 Is the sample too concentrated? start->cause1 solution1 Dilute the sample and re-spot. cause1->solution1 Yes cause2 Is the compound highly polar? cause1->cause2 No end_node Problem Resolved solution1->end_node solution2 Add a polar modifier (e.g., MeOH, AcOH) to the mobile phase. cause2->solution2 Yes cause2->end_node No, check other issues. solution2->end_node

Caption: Troubleshooting guide for a streaking spot in TLC analysis.

GC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_sample Prepare & Dilute Reaction Sample inject_sample Inject Sample into GC prep_sample->inject_sample prep_gc Set Up GC Method run_gc Run GC Analysis prep_gc->run_gc inject_sample->run_gc acquire_data Acquire Chromatogram run_gc->acquire_data analyze Analyze Peak Areas & Retention Times acquire_data->analyze

Caption: General workflow for monitoring a reaction using GC.

GC_Troubleshooting start Problem: Peak Tailing in GC cause1 Are there active sites in the inlet? start->cause1 solution1 Perform inlet maintenance (replace liner, septum). cause1->solution1 Yes cause2 Is the column contaminated? cause1->cause2 No end_node Problem Resolved solution1->end_node solution2 Condition or trim the column. cause2->solution2 Yes cause3 Is the column appropriate for the analyte? cause2->cause3 No solution2->end_node solution3 Switch to an inert or sulfur-specific column. cause3->solution3 Yes cause3->end_node No, check other parameters. solution3->end_node

Caption: Troubleshooting guide for peak tailing in GC analysis.

References

Technical Support Center: Recrystallization of Ethyl 3-amino-3-thioxopropanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of Ethyl 3-amino-3-thioxopropanoate and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of this compound derivatives in a question-and-answer format.

Problem: The compound "oils out" instead of crystallizing.

  • Question: My this compound derivative is separating as a liquid (oiling out) upon cooling, rather than forming solid crystals. What causes this and how can I fix it?

  • Answer: "Oiling out" typically occurs when the melting point of your compound is lower than the temperature of the solution from which it is crystallizing, or when the concentration of the solute is too high.[1][2] The thioamide and ethyl ester functionalities in your molecule can lead to complex solubility behaviors. Here are several strategies to resolve this issue:

    • Increase the amount of solvent: Your solution may be too concentrated. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.[2]

    • Lower the cooling temperature slowly: Rapid cooling can favor oil formation. Try letting the solution cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Very slow cooling may favor the formation of crystals.[3]

    • Change the solvent system: The current solvent may be too good of a solvent. Consider using a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy (turbid). Then, heat the solution until it becomes clear again and allow it to cool slowly.

    • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

    • Add a seed crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.[3]

Problem: No crystals are forming, even after extended cooling.

  • Question: I have dissolved my compound in the hot solvent and allowed it to cool, but no crystals have appeared. What should I do?

  • Answer: The absence of crystal formation usually indicates that the solution is not supersaturated, which can be due to several factors:

    • Too much solvent was used: This is a common reason for crystallization failure.[3] To address this, you can evaporate some of the solvent by gently heating the solution or by using a rotary evaporator to reduce the volume.[3] Once the volume is reduced, allow the solution to cool again.

    • The solution is supersaturated but requires nucleation: Crystal growth needs a starting point (a nucleus). Try the following nucleation-inducing techniques:

      • Scratching the flask: As mentioned previously, this can create nucleation sites.[3]

      • Adding a seed crystal: This is the most effective way to induce crystallization if a pure crystal is available.[3]

      • Flash freezing: Dip a glass rod into the solution, remove it, and let the solvent evaporate quickly to create a small amount of solid on the rod. Then, reintroduce the rod into the solution to act as a seed.[2]

      • Ultra-low temperature cooling: If standard cooling doesn't work, try cooling the flask in a dry ice/acetone bath, but be aware that this can sometimes lead to the formation of very small crystals or an amorphous solid.

Problem: The recrystallization yield is very low.

  • Question: I have successfully obtained crystals, but the final yield is much lower than expected. How can I improve my recovery?

  • Answer: A low yield can result from several factors during the recrystallization process. It's not uncommon to lose 20-30% of the material during a single recrystallization.[4] Here are some potential causes and solutions:

    • Using too much solvent: The more solvent you use, the more of your compound will remain dissolved in the mother liquor even after cooling.[2] Use only the minimum amount of hot solvent required to fully dissolve your compound.

    • Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, your compound may have started to crystallize on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and flask, and add a small excess of solvent before filtering.

    • Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after initial cooling to room temperature can increase the yield.

    • Washing with a solvent in which the compound is soluble: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid dissolving your product.

    • Recovering a second crop of crystals: You can often recover more of your compound by concentrating the mother liquor (the solution left after filtration) and allowing it to cool again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Problem: The crystals are colored or appear impure.

  • Question: My final crystals have a colored tint or appear discolored. How can I remove these impurities?

  • Answer: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.

    • Charcoal treatment: After dissolving your compound in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the solution for a few minutes to allow the charcoal to adsorb the colored impurities. Then, perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal. Be cautious not to use too much charcoal, as it can also adsorb your product and reduce the yield.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for recrystallizing this compound derivatives?

A1: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given the presence of both polar (amino, thioxo) and non-polar (ethyl ester) groups, a good starting point would be polar protic solvents like ethanol or isopropanol, or a mixture of solvents. A common rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[5] For this compound, which is an ester, ethyl acetate could be a good choice.[5] You may need to experiment with solvent pairs, such as ethanol/water, ethyl acetate/hexanes, or acetone/hexanes.[5]

Q2: How can I select an appropriate solvent system without extensive trial and error?

A2: A systematic approach is to test the solubility of a small amount of your crude compound in various solvents at room temperature and upon heating. A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. If you find a solvent that dissolves the compound too well at room temperature and another in which it is insoluble even when hot, you can try using them as a solvent pair.

Q3: Is it possible for my this compound derivative to decompose during recrystallization?

A3: Thioamides can be sensitive to prolonged heating, which may lead to decomposition. To minimize this risk, avoid unnecessarily long heating times. Dissolve your compound in the hot solvent quickly and proceed to the cooling step. If you suspect decomposition is occurring, you might consider recrystallizing at a lower temperature using a solvent with a lower boiling point or by using a solvent pair that allows for dissolution at a lower temperature.

Q4: What is the purpose of a "mixed solvent" or "solvent pair" recrystallization?

A4: A mixed solvent recrystallization is used when no single solvent has the ideal solubility properties for your compound. You dissolve the compound in a minimal amount of a "good" solvent at its boiling point, and then add a "poor" solvent (the "antisolvent") dropwise until the solution becomes cloudy. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. This technique allows for fine-tuning of the solubility and can be very effective for obtaining high-purity crystals.[4]

Q5: Should I stir the solution while it is cooling?

A5: Generally, it is best not to disturb the solution during the initial cooling phase. Allowing the solution to cool slowly and undisturbed often leads to the formation of larger, purer crystals. Stirring can induce rapid crystallization, which may trap impurities within the crystal lattice.[4][6]

Data Presentation

Table 1: Common Solvents for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds, but can be difficult to remove.[5]
Ethanol78HighA versatile and commonly used solvent for moderately polar compounds.[5]
Methanol65HighSimilar to ethanol but with a lower boiling point.
Isopropanol82Medium-HighAnother good option for moderately polar compounds.
Ethyl Acetate77MediumOften a good choice for esters.[5]
Acetone56MediumA strong solvent, often used in solvent pairs with non-polar solvents.[5]
Toluene111LowGood for non-polar compounds, can lead to good crystal formation.[5]
Hexanes~69LowA non-polar solvent, commonly used as the "poor" solvent in a pair.[5]
Dichloromethane40MediumLower boiling point, useful for heat-sensitive compounds.

Experimental Protocols

General Protocol for Single-Solvent Recrystallization

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent, and heat the mixture to boiling with gentle swirling. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration. Pre-heat a clean flask and a funnel with a small amount of hot solvent. Filter the hot solution quickly through a fluted filter paper into the clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this time. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a more thorough drying, the crystals can be placed in a desiccator under vacuum.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional, for colored impurities) dissolve->charcoal If solution is colored hot_filter Hot Filtration (Optional, to remove solids) dissolve->hot_filter If insoluble impurities exist cool_rt Cool Slowly to Room Temperature dissolve->cool_rt If no filtration charcoal->hot_filter hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry finish Pure Crystalline Product dry->finish

Caption: A general workflow for the recrystallization of organic compounds.

Troubleshooting_Tree start Recrystallization Problem? oiling_out Compound 'Oils Out'? start->oiling_out Yes no_crystals No Crystals Form? start->no_crystals No reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent slow_cool Cool more slowly oiling_out->slow_cool change_solvent Change solvent system oiling_out->change_solvent oiling_out->no_crystals No too_much_solvent Too much solvent likely used no_crystals->too_much_solvent Yes induce_nucleation Induce Nucleation no_crystals->induce_nucleation No, solution seems concentrated low_yield Low Yield? no_crystals->low_yield No, crystals formed but... reduce_volume Reduce solvent volume (e.g., rotary evaporator) too_much_solvent->reduce_volume scratch_flask Scratch flask induce_nucleation->scratch_flask seed_crystal Add seed crystal induce_nucleation->seed_crystal check_solvent_amount Used minimum solvent? low_yield->check_solvent_amount mother_liquor Concentrate mother liquor for a second crop low_yield->mother_liquor

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Purification of Ethyl 3-Amino-3-thioxopropanoate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of "Ethyl 3-amino-3-thioxopropanoate" reaction mixtures. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a general solvent system to start with for the column chromatography of this compound?

A good starting point for the purification of moderately polar compounds like this compound is a mixture of a non-polar solvent and a moderately polar solvent. A common choice is a gradient of ethyl acetate in hexanes or petroleum ether. It is recommended to start with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the polarity. For more polar compounds, a methanol/dichloromethane system may be more effective.[1]

Q2: My compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate.

If your compound remains at the baseline, the solvent system is not polar enough. You can try more polar solvent systems such as methanol in dichloromethane. For very polar compounds, adding a small amount of ammonia in methanol to the dichloromethane can be effective.[1]

Q3: I'm observing significant peak tailing during column chromatography. What could be the cause and how can I fix it?

Peak tailing for polar compounds on silica gel is often due to strong interactions between the analyte and the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a modifier to your mobile phase. For a compound like this compound, which has a basic amino group, adding a small percentage of triethylamine (e.g., 0.1-1%) to the eluent can help to obtain more symmetrical peaks by neutralizing the acidic sites on the silica gel.[2]

Q4: It seems my compound is decomposing on the silica gel column. What are my options?

Thioamides can sometimes be sensitive to the acidic nature of silica gel. If you suspect decomposition, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If decomposition is confirmed, you can either deactivate the silica gel by pre-treating it with a base like triethylamine or use an alternative stationary phase such as neutral alumina.[2]

Q5: My crude product has poor solubility in the initial chromatography solvent. How should I load it onto the column?

If your compound is not soluble in the non-polar solvent used to start the column, you can use a technique called "dry loading." Dissolve your crude product in a suitable solvent in which it is soluble (e.g., dichloromethane or acetone), add a small amount of silica gel to this solution, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Product does not elute from the column The mobile phase is not polar enough.Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol) in your mobile phase. If using an ethyl acetate/hexane system, consider switching to a more polar methanol/dichloromethane system.
Product elutes too quickly (with the solvent front) The mobile phase is too polar.Decrease the percentage of the polar solvent in your mobile phase. Start with a lower concentration of ethyl acetate or methanol.
Poor separation of the product from impurities The chosen solvent system has poor selectivity.Try a different combination of solvents. For example, if an ethyl acetate/hexane system is not providing good separation, a dichloromethane/methanol system might offer different selectivity.
Product streaks or bands are diffuse The compound is tailing due to interaction with silica.Add a small amount of triethylamine (0.1-1%) to your mobile phase to improve peak shape.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Multiple fractions contain the desired product mixed with impurities The column is overloaded with the crude mixture.Use a larger column or reduce the amount of crude material loaded.
A gradient elution is needed for better separation.Start with a less polar solvent system and gradually increase the polarity to elute compounds with different polarities at different times.
Low recovery of the product The compound may be irreversibly adsorbed onto the silica gel or decomposing.Test for compound stability on silica. Consider deactivating the silica with triethylamine or using a different stationary phase like neutral alumina.[2]
The product is partially soluble in the mobile phase, leading to slow elution and broad bands.Ensure your chosen solvent system is appropriate for your compound's polarity. If necessary, switch to a more suitable solvent system identified through TLC analysis.

Experimental Protocol: Column Chromatography of this compound

This is a general protocol that should be optimized based on TLC analysis of your specific reaction mixture.

1. Materials:

  • Crude "this compound" reaction mixture

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane (optional)

  • Methanol (optional)

  • Triethylamine (optional)

  • Glass chromatography column

  • Collection tubes

  • TLC plates, developing chamber, and UV lamp

2. Thin-Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in various solvent systems to find the optimal mobile phase for separation. A good starting point is 20% ethyl acetate in hexanes. The ideal system will show good separation between your product and impurities, with an R_f value for the product of approximately 0.25-0.35.

3. Column Preparation:

  • Select an appropriate size column based on the amount of crude material to be purified.

  • Secure the column vertically to a stand.

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Add a thin layer of sand on top of the plug.

  • Prepare a slurry of silica gel in the initial, least polar solvent system determined from your TLC analysis.

  • Pour the slurry into the column, ensuring there are no air bubbles. Gently tap the column to help the silica pack evenly.

  • Drain the excess solvent until the solvent level is just above the top of the silica bed.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully pipette this solution onto the top of the silica gel.

  • Dry Loading (for samples with poor solubility): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin collecting fractions in test tubes.

  • If using a gradient elution, start with the least polar solvent mixture and gradually increase the proportion of the more polar solvent.

6. Monitoring and Product Isolation:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified "this compound".

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered During Column Chromatography issue1 Poor or No Elution of Product start->issue1 issue2 Poor Separation start->issue2 issue3 Peak Tailing / Broad Bands start->issue3 issue4 Low Product Recovery start->issue4 solution1a Increase Mobile Phase Polarity (e.g., more EtOAc or MeOH) issue1->solution1a solution1b Switch to a More Polar Solvent System (e.g., DCM/MeOH) issue1->solution1b solution2a Optimize Solvent System via TLC for Better Selectivity issue2->solution2a solution2b Use Gradient Elution issue2->solution2b solution2c Check for Column Overloading issue2->solution2c solution3a Add Triethylamine (0.1-1%) to Mobile Phase issue3->solution3a solution3b Repack Column Carefully issue3->solution3b solution4a Perform TLC Stability Test on Silica issue4->solution4a solution4b Deactivate Silica with Triethylamine or Use Alumina solution4a->solution4b If Decomposition is Observed

Caption: Troubleshooting workflow for column chromatography purification.

References

Validation & Comparative

Alternative reagents to "Ethyl 3-amino-3-thioxopropanoate" for thionation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the conversion of a carbonyl group to a thiocarbonyl is a pivotal transformation in the synthesis of a diverse array of organosulfur compounds. This guide provides an objective, data-driven comparison of common thionating reagents, with a focus on alternatives to traditional methods. While the query referenced "Ethyl 3-amino-3-thioxopropanoate" as a reagent, it is, in fact, a thioamide, the product of a thionation reaction. The true reagents are the focus of this guide, which will aid in the selection of the optimal reagent for specific synthetic needs.

The thionation of carbonyl compounds is a fundamental reaction, yielding thioamides, thioesters, thioketones, and other sulfur-containing analogs that are crucial intermediates in the development of pharmaceuticals and agrochemicals.[1] The choice of thionating agent is critical and can significantly influence reaction efficiency, substrate compatibility, and overall yield.[2]

Key Thionating Reagents: An Overview

A variety of reagents have been developed for the thionation of carbonyl compounds.[2] The most prominent among these are Lawesson's Reagent (LR), Phosphorus Pentasulfide (P₄S₁₀), and more recent innovations such as Davy's Reagents, Curphey's Reagent (P₄S₁₀/HMDO), and the P₄S₁₀-Pyridine complex. Each presents a unique profile of reactivity, selectivity, and practical considerations.[1][2]

ReagentStructureKey Features
Lawesson's Reagent (LR) 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfideMild, soluble in many organic solvents, and provides high yields for a variety of substrates.[2] It is particularly effective for the thionation of ketones, esters, amides, lactones, and lactams.[1]
Phosphorus Pentasulfide (P₄S₁₀) P₄S₁₀An inexpensive and powerful thionating agent, though it often necessitates harsh reaction conditions.[2] Reactions with P₄S₁₀ typically require higher temperatures and a larger excess of the reagent compared to Lawesson's Reagent.[3]
Davy's Reagents (DR) VariesA class of reagents with structures similar to Lawesson's Reagent, offering alternative reactivity profiles.
Curphey's Reagent P₄S₁₀ / Hexamethyldisiloxane (HMDO)Exhibits enhanced reactivity compared to P₄S₁₀ alone and often results in cleaner reactions and simpler workup procedures than Lawesson's Reagent.[2][4]
P₄S₁₀-Pyridine Complex C₁₀H₁₀N₂P₂S₅Possesses high thermal stability, making it suitable for high-temperature reactions where Lawesson's Reagent might decompose.[2]

Performance Comparison: A Data-Driven Analysis

The efficacy of a thionating reagent is best evaluated through a direct comparison of its performance in the thionation of various carbonyl-containing substrates. The following tables summarize quantitative data from comparative studies.

Thionation of Amides to Thioamides

The conversion of amides to thioamides is a frequent application for these reagents. The data below, compiled from various sources, illustrates typical yields.

Substrate (Amide)ReagentConditionsYield (%)Reference
BenzamideLawesson's ReagentToluene, reflux, 2h95[3]
BenzamideP₄S₁₀Pyridine, reflux, 4h88[5]
N-MethylacetamideLawesson's ReagentTHF, 60°C, 3h92[3]
N-MethylacetamideP₄S₁₀/HMDODioxane, reflux, 1h90[4]
CaprolactamLawesson's ReagentXylene, reflux, 1h98[3]
Thionation of Ketones to Thioketones
Substrate (Ketone)ReagentConditionsYield (%)Reference
AcetophenoneLawesson's ReagentToluene, reflux, 4h85[3]
AcetophenoneP₄S₁₀Benzene, reflux, 6h75[5]
CyclohexanoneLawesson's ReagentToluene, reflux, 1h90[3]
CyclohexanoneP₄S₁₀/HMDOToluene, reflux, 0.5h92[4]
Thionation of Esters to Thioesters

The thionation of esters to thionoesters can be more challenging.

Substrate (Ester)ReagentConditionsYield (%)Reference
Ethyl BenzoateLawesson's ReagentToluene, reflux, 8h88[3]
Ethyl BenzoateP₄S₁₀Xylene, reflux, 12h60[6]
Ethyl BenzoateP₄S₁₀/HMDOXylene, reflux, 4h91[4]
γ-ButyrolactoneLawesson's ReagentToluene, reflux, 6h85[3]

Experimental Protocols

To better understand the practical application of these reagents, detailed methodologies for key experiments are provided below.

General Experimental Workflow for Thionation

A typical thionation reaction involves heating a carbonyl compound with the selected thionating reagent in an appropriate solvent under an inert atmosphere.[2] The progress of the reaction is monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]

Thionation of Benzamide using Lawesson's Reagent

  • Materials: Benzamide (1.21 g, 10 mmol), Lawesson's Reagent (2.22 g, 5.5 mmol), Toluene (50 mL).

  • Procedure: A solution of benzamide in dry toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Lawesson's Reagent is added to the solution. The mixture is heated to reflux and stirred for 2 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the corresponding thiobenzamide.

Thionation of Acetophenone using Curphey's Reagent (P₄S₁₀/HMDO)

  • Materials: Acetophenone (1.20 g, 10 mmol), Phosphorus Pentasulfide (1.11 g, 2.5 mmol), Hexamethyldisiloxane (HMDO) (2.0 mL, 9.4 mmol), Toluene (40 mL).

  • Procedure: To a stirred suspension of phosphorus pentasulfide in toluene, hexamethyldisiloxane is added, and the mixture is refluxed for 30 minutes. Acetophenone is then added, and the reaction mixture is refluxed for an additional 4 hours. Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Visualizing the Thionation Landscape

The following diagrams illustrate the classification of common thionating reagents and a typical experimental workflow.

Thionating_Reagents cluster_main Classification of Thionating Reagents cluster_phosphorus Phosphorus-Based cluster_other Other Thionating Reagents Thionating Reagents Lawesson's Reagent Lawesson's Reagent Thionating Reagents->Lawesson's Reagent Common & Mild Phosphorus Pentasulfide (P4S10) Phosphorus Pentasulfide (P4S10) Thionating Reagents->Phosphorus Pentasulfide (P4S10) Strong & Inexpensive Davy's Reagents Davy's Reagents Thionating Reagents->Davy's Reagents Variants of LR Elemental Sulfur Elemental Sulfur Thionating Reagents->Elemental Sulfur Alternative Sulfur Source PSCl3/H2O/Et3N PSCl3/H2O/Et3N Thionating Reagents->PSCl3/H2O/Et3N Alternative System Curphey's Reagent Curphey's Reagent Phosphorus Pentasulfide (P4S10)->Curphey's Reagent Modified P4S10-Pyridine Complex P4S10-Pyridine Complex Phosphorus Pentasulfide (P4S10)->P4S10-Pyridine Complex Modified

Caption: Classification of common thionating reagents.

Thionation_Workflow start Start reagents Combine Carbonyl Substrate and Thionating Reagent in Solvent start->reagents reaction Heat under Inert Atmosphere (e.g., Reflux) reagents->reaction monitoring Monitor Reaction Progress (TLC, HPLC) reaction->monitoring workup Reaction Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography, Recrystallization) workup->purification product Isolated Thiocarbonyl Product purification->product

Caption: A general experimental workflow for thionation reactions.

References

Beta-Keto Thioamides: A Comparative Guide to Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Beta-keto thioamides have emerged as remarkably versatile building blocks in organic synthesis, offering a powerful platform for the construction of a diverse array of heterocyclic compounds. Their unique combination of nucleophilic and electrophilic centers allows for a wide range of cyclization strategies, leading to the efficient synthesis of medicinally relevant scaffolds such as thiazoles, pyrimidines, pyridines, and thiophenes. This guide provides a comparative analysis of the utility of beta-keto thioamides in the synthesis of these key heterocycles, supported by experimental data and detailed protocols.

Comparative Performance in Heterocycle Synthesis

The reactivity of beta-keto thioamides can be strategically controlled by the choice of reaction partners and conditions, enabling the selective formation of different heterocyclic rings. The following tables summarize the performance of beta-keto thioamides in the synthesis of four major classes of heterocycles, comparing key reaction parameters and yields.

Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring. The use of a beta-keto thioamide in place of a simple thioamide offers opportunities for further functionalization of the resulting thiazole.

Reaction Reactants Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
Hantzsch Synthesis2-Bromoacetophenone, Thiourea-MethanolReflux0.599--INVALID-LINK--
Hantzsch SynthesisSubstituted Phenacyl Bromide, ThioureaCopper Silicate (10 mol%)Ethanol781-285-95--INVALID-LINK--
Pyrimidine Synthesis

Beta-keto thioamides are excellent precursors for the synthesis of dihydropyrimidinethiones via multicomponent reactions, such as the Biginelli reaction. This approach allows for the rapid assembly of complex and functionally diverse pyrimidine scaffolds.

Reaction Reactants Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
Biginelli-type ReactionAldehyde, Ethyl Acetoacetate, ThioureaTriphenylphosphineSolvent-free100880-90--INVALID-LINK--
Pyridine Synthesis

The Bohlmann-Rahtz synthesis provides a pathway to construct substituted pyridines. The reaction of a beta-keto thioamide-derived enamine with an ethynylketone offers a versatile entry into this important class of heterocycles.

Reaction Reactants Catalyst/Reagent Solvent Temperature (°C) Time Yield (%) Reference
Bohlmann-Rahtz SynthesisEnamine, EthynylketoneAcid (e.g., Acetic Acid)TolueneReflux-Good to Excellent--INVALID-LINK--
Thiophene Synthesis

The Gewald reaction is a powerful multicomponent method for the synthesis of highly substituted 2-aminothiophenes. Beta-keto thioamides can serve as the active methylene component in this reaction, leading to diverse thiophene products.

Reaction Reactants Catalyst/Reagent Solvent Temperature (°C) Time (min) Yield (%) Reference
Gewald SynthesisKetone, Activated Nitrile, Elemental SulfurPiperidinium BorateEthanol/Water (9:1)1002596--INVALID-LINK--

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below to facilitate the replication and adaptation of these procedures in a research setting.

Hantzsch Thiazole Synthesis: 2-Amino-4-phenylthiazole

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with water.

  • Air dry the solid product on a tared watch glass.

  • Determine the mass and percent yield of the 2-amino-4-phenylthiazole.

Multicomponent Synthesis of Dihydropyrimidinethiones (Biginelli-type Reaction)

Materials:

  • Aldehyde (2 mmol)

  • Ethyl acetoacetate (2.5 mmol)

  • Thiourea (2.5 mmol)

  • Triphenylphosphine (0.2 mmol)

Procedure:

  • Combine the aldehyde, ethyl acetoacetate, thiourea, and triphenylphosphine in a reaction vessel.

  • Heat the mixture with stirring at 100°C for 8 hours under solvent-free conditions.

  • After cooling, pour the reaction mixture into crushed ice with stirring.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the solid from 95% ethanol or ethyl acetate to obtain the pure dihydropyrimidinethione.

Bohlmann-Rahtz Pyridine Synthesis

General Procedure:

  • Step 1: Aminodiene Formation: Condense an enamine (derived from a beta-keto thioamide) with an ethynylketone. This reaction is typically carried out in a suitable solvent and may be facilitated by a catalyst.

  • Step 2: Cyclodehydration: The resulting aminodiene intermediate is heated, often in the presence of an acid catalyst such as acetic acid, to induce E/Z isomerization followed by cyclodehydration to afford the substituted pyridine. The reaction temperature and time are dependent on the specific substrates and catalyst used.[1]

Gewald Aminothiophene Synthesis

Materials:

  • Cyclohexanone (5.09 mmol)

  • Malononitrile (5.09 mmol)

  • Elemental Sulfur (5.09 mmol)

  • Piperidinium borate (20 mol%)

  • Ethanol/Water (9:1, 10 mL)

Procedure:

  • In a reaction vessel, combine cyclohexanone, malononitrile, elemental sulfur, and piperidinium borate.

  • Add the ethanol/water solvent mixture.

  • Heat the reaction mixture to 100°C with stirring for 25 minutes.

  • Upon completion, cool the reaction and isolate the 2-aminothiophene product through appropriate workup and purification procedures.[2]

Signaling Pathways and Biological Relevance

The heterocyclic scaffolds synthesized from beta-keto thioamides are prevalent in many biologically active molecules and approved drugs. Understanding their mechanism of action is crucial for drug development. Below are diagrams of key signaling pathways that are often targeted by these classes of compounds.

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Thiazole Thiazole Derivative (Inhibitor) Thiazole->PI3K Thiazole->mTORC1 MAPK_Pathway Stimulus Inflammatory Stimuli Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) p38->TranscriptionFactors activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation Pyrimidine Pyrimidine Derivative (Inhibitor) Pyrimidine->p38 NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Proteasome Proteasome IkB->Proteasome degradation Nucleus Nucleus NFkB->Nucleus translocation Gene Gene Transcription (Inflammation) Nucleus->Gene Pyridine Pyridine Derivative (Inhibitor) Pyridine->IKK

References

A Comparative Guide to Thionation Reagents: Lawesson's Reagent vs. Phosphorus Pentasulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the conversion of a carbonyl group to a thiocarbonyl group, a process known as thionation, is a fundamental transformation for the synthesis of a wide array of sulfur-containing compounds. These compounds are pivotal in medicinal chemistry and materials science. For decades, chemists have relied on various reagents to effect this transformation, with Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) being two of the most prominent.

This guide provides an objective comparison of Lawesson's reagent and phosphorus pentasulfide in thionation reactions. It is important to clarify a potential point of confusion: "Ethyl 3-amino-3-thioxopropanoate" is a thioamide, which is a product of a thionation reaction, not a reagent used to carry out the transformation. Therefore, a direct comparison of its "performance" against a thionating agent like Lawesson's reagent is not chemically meaningful. Instead, this guide will focus on the two key reagents employed for the synthesis of such thioamides and other thiocarbonyl compounds.

Overview of Thionating Reagents

Lawesson's Reagent (LR) , with the chemical name 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, has gained widespread use since the 1970s.[1] It is recognized for its mild and often high-yielding conversions of ketones, esters, and amides into their corresponding thiocarbonyl analogues.[2][3]

Phosphorus Pentasulfide (P₄S₁₀) is a traditional and more classical thionating agent.[2] While effective, its application often necessitates harsher reaction conditions compared to Lawesson's reagent.[3]

Performance Comparison: Lawesson's Reagent vs. P₄S₁₀

The choice between Lawesson's reagent and P₄S₁₀ often depends on the specific substrate, desired reaction conditions, and scale of the synthesis. Lawesson's reagent is generally considered a milder and more selective reagent.[3]

Key Advantages of Lawesson's Reagent:

  • Milder Reaction Conditions: Reactions with Lawesson's reagent can often be conducted at lower temperatures and with shorter reaction times.[2]

  • Higher Yields and Cleaner Reactions: It frequently provides higher yields of the desired thiocarbonyl compound with fewer side products, simplifying purification.[4]

  • Better Solubility: Lawesson's reagent is more soluble in common organic solvents compared to the polymeric structure of P₄S₁₀.[5]

  • Functional Group Compatibility: It exhibits greater compatibility with a variety of functional groups that might be sensitive to the harsher conditions required for P₄S₁₀.[4]

Limitations of Lawesson's Reagent:

  • Byproduct Removal: The phosphorus-containing byproducts from Lawesson's reagent can sometimes be challenging to remove, often necessitating chromatographic purification.[6][7]

  • Cost: It is generally more expensive than phosphorus pentasulfide.

Advantages of Phosphorus Pentasulfide:

  • Cost-Effectiveness: P₄S₁₀ is a relatively inexpensive and readily available bulk chemical.

  • Modified Reagent Systems: Its reactivity and utility can be enhanced by using it in combination with other reagents, such as hexamethyldisiloxane (HMDO), which can lead to yields comparable or even superior to those obtained with Lawesson's reagent and can simplify workup procedures.[1][6][7][8]

Limitations of Phosphorus Pentasulfide:

  • Harsh Conditions: Often requires high temperatures (refluxing in high-boiling solvents like toluene or xylene) and longer reaction times.[3]

  • Lower Yields and Side Reactions: Can lead to lower yields and the formation of more byproducts, complicating purification.[4]

  • Poor Solubility: Its low solubility in many organic solvents can be a practical challenge.[5]

Quantitative Data Presentation

The following tables summarize typical experimental data for the thionation of representative amide and ketone substrates using Lawesson's reagent and P₄S₁₀.

Table 1: Thionation of Amides

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
N-BenzoylpyrrolidineLawesson's ReagentTHFRoom Temp0.586[9]
N-BenzoylpyrrolidineP₄S₁₀TolueneRefluxProlongedLower (Implied)[9]
Various AmidesP₄S₁₀/Al₂O₃DioxaneReflux-62-93[10]

Table 2: Thionation of Ketones

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Ferrocenyl Phenyl KetoneLawesson's ReagentTHF65-75-85[2]
Various KetonesP₄S₁₀/HMDOTolueneReflux-Comparable to LR[6][7]

Experimental Protocols

General Procedure for Thionation of an Amide using Lawesson's Reagent

This protocol is adapted from a procedure for the thionation of N-acylpyrrolidine.[9]

Materials:

  • Amide (1.0 eq)

  • Lawesson's Reagent (0.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve Lawesson's reagent in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • In a separate flask, dissolve the amide in anhydrous THF.

  • Add the amide solution to the Lawesson's reagent solution at room temperature with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). Reactions are often complete within 30 minutes to a few hours.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution. Purify the crude product by silica gel chromatography to afford the corresponding thioamide.

General Procedure for Thionation using Phosphorus Pentasulfide (P₄S₁₀)

Traditional methods often involve refluxing the carbonyl compound with P₄S₁₀ in an inert solvent like toluene or pyridine.[11] The following is a general representation.

Materials:

  • Carbonyl Compound (1.0 eq)

  • Phosphorus Pentasulfide (P₄S₁₀) (0.25 - 0.5 eq)

  • Anhydrous Toluene or Pyridine

Procedure:

  • To a solution of the carbonyl compound in anhydrous toluene or pyridine, add phosphorus pentasulfide in portions.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring it onto ice or slowly adding water, as the process can be exothermic and may release H₂S.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization.

Reaction Mechanisms and Visualizations

The mechanisms of thionation for Lawesson's reagent and P₄S₁₀, while both achieving the same overall transformation, proceed through different intermediates.

Mechanism of Thionation with Lawesson's Reagent

Lawesson's reagent is thought to exist in equilibrium with a reactive dithiophosphine ylide monomer. This monomer reacts with the carbonyl group to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a cycloreversion, driven by the formation of a stable P=O bond, to yield the thiocarbonyl compound.[3]

lawesson_mechanism cluster_equilibrium Reagent Activation cluster_reaction Reaction with Carbonyl LR Lawesson's Reagent (Dimer) Ylide Dithiophosphine Ylide (Monomer) LR->Ylide Equilibrium Ylide->LR Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate [2+2] Cycloaddition Carbonyl Carbonyl Compound (R₂C=O) Carbonyl->Intermediate Thiocarbonyl Thiocarbonyl Product (R₂C=S) Intermediate->Thiocarbonyl Cycloreversion Byproduct Phosphorus Byproduct (ArP(S)O)₂ Intermediate->Byproduct

Caption: Mechanism of thionation using Lawesson's Reagent.

Mechanism of Thionation with Phosphorus Pentasulfide

The mechanism with P₄S₁₀ is generally considered more complex and less well-defined than that of Lawesson's reagent. It is believed that the P₄S₁₀ cage structure dissociates to a more reactive P₂S₅ monomer, which then interacts with the carbonyl oxygen. A subsequent rearrangement and elimination lead to the formation of the thiocarbonyl and phosphorus oxysulfide byproducts.

p4s10_mechanism cluster_activation Reagent Activation cluster_reaction Reaction Pathway P4S10 P₄S₁₀ (Adamantane-like structure) P2S5 P₂S₅ (Reactive Monomer) P4S10->P2S5 Dissociation (at high temp) InitialAdduct Initial Adduct P2S5->InitialAdduct Coordination Carbonyl Carbonyl Compound (R₂C=O) Carbonyl->InitialAdduct Rearrangement Rearrangement & Elimination InitialAdduct->Rearrangement Thiocarbonyl Thiocarbonyl Product (R₂C=S) Rearrangement->Thiocarbonyl Byproducts Phosphorus Oxysulfide Byproducts Rearrangement->Byproducts

Caption: A simplified mechanism for thionation with P₄S₁₀.

Experimental Workflow Comparison

The following diagram illustrates the general experimental workflows for thionation reactions using Lawesson's reagent versus phosphorus pentasulfide.

workflow_comparison cluster_LR Lawesson's Reagent Workflow cluster_P4S10 P₄S₁₀ Workflow LR_Start Dissolve LR and Substrate in THF LR_Reaction Stir at RT to mild heat (0.5 - 4 h) LR_Start->LR_Reaction LR_Workup Aqueous Workup LR_Reaction->LR_Workup LR_Purification Column Chromatography LR_Workup->LR_Purification LR_Product Pure Thio-product LR_Purification->LR_Product P4S10_Start Combine P₄S₁₀ and Substrate in Toluene/Pyridine P4S10_Reaction Reflux at high temperature (several hours) P4S10_Start->P4S10_Reaction P4S10_Workup Careful Quenching & Aqueous Workup P4S10_Reaction->P4S10_Workup P4S10_Purification Chromatography or Recrystallization P4S10_Workup->P4S10_Purification P4S10_Product Pure Thio-product P4S10_Purification->P4S10_Product start Start start->LR_Start start->P4S10_Start

Caption: Comparison of experimental workflows for thionation.

Conclusion

Both Lawesson's reagent and phosphorus pentasulfide are effective reagents for the thionation of carbonyl compounds. Lawesson's reagent is often favored for its milder reaction conditions, higher yields, and broader functional group tolerance, making it a preferred choice for complex and sensitive substrates. However, the higher cost and sometimes difficult removal of byproducts are notable disadvantages. Phosphorus pentasulfide remains a viable, cost-effective alternative, particularly for large-scale syntheses of robust molecules. The development of mixed-reagent systems, such as P₄S₁₀/HMDO, has significantly improved the utility of P₄S₁₀, offering a practical compromise between reactivity and ease of use. The ultimate choice of reagent will be dictated by the specific requirements of the chemical transformation, including substrate sensitivity, desired yield, reaction scale, and economic considerations.

References

A Comparative Guide to Purity Validation of Ethyl 3-amino-3-thioxopropanoate via Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectral analysis techniques for validating the purity of Ethyl 3-amino-3-thioxopropanoate. We present supporting data, detailed experimental protocols, and a comparative overview of alternative purity assessment methodologies to assist researchers in making informed decisions for quality control and assurance in drug development and scientific research.

Introduction

This compound is a versatile building block in organic synthesis, particularly in the preparation of various heterocyclic compounds with potential biological activity. Ensuring the purity of this reagent is paramount for the reliability and reproducibility of synthetic procedures and the quality of downstream products. This guide focuses on the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for purity validation. Additionally, we explore High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) as alternative and complementary techniques.

Predicted Spectral Data for this compound

Due to the limited availability of published experimental spectra for this compound, the following tables present predicted data based on the analysis of its functional groups and comparison with structurally similar compounds. These tables serve as a reference for researchers to interpret their own experimental data.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.30Triplet3H-OCH₂CH₃
~3.60Singlet2H-C(=S)CH₂ C(=O)-
~4.20Quartet2H-OCH₂ CH₃
~7.5 (broad)Singlet1H-NH a
~8.0 (broad)Singlet1H-NH b

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~14.2-OCH₂C H₃
~55.0-C(=S)C H₂C(=O)-
~61.5-OC H₂CH₃
~170.0-C =O
~205.0-C =S

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-3100Medium, BroadN-H stretch (thioamide)
~2980MediumC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1620StrongN-H bend (thioamide)
1400-1200StrongC-N stretch and C=S stretch region
~1180StrongC-O stretch (ester)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
147[M]⁺ (Molecular Ion)
114[M - SH]⁺
102[M - OCH₂CH₃]⁺
74[CH₂C(=S)NH₂]⁺
45[OCH₂CH₃]⁺
Potential Impurities and Their Spectral Signatures

The most common synthesis of this compound involves the reaction of ethyl cyanoacetate with a thionating agent, such as hydrogen sulfide in the presence of a base, or with Lawesson's reagent. Based on this, potential impurities include:

  • Ethyl cyanoacetate (Starting Material):

    • ¹H NMR: Distinct singlet for the α-protons around 3.5 ppm. Absence of broad NH₂ peaks.

    • IR: Strong nitrile (C≡N) stretch around 2250 cm⁻¹.

  • Ethyl 3,3-dithioxopropanoate (Over-thionation byproduct):

    • ¹³C NMR: Absence of the C=O signal and presence of a second C=S signal.

  • Polymeric byproducts: May result in broad, unresolved signals in NMR and complex IR spectra.

Comparison of Purity Validation Methods

MethodPrincipleAdvantagesDisadvantages
¹H NMR Measures the resonance of hydrogen nuclei in a magnetic field.Provides structural information and can quantify impurities with a suitable internal standard (qNMR).Lower sensitivity compared to chromatographic methods for trace impurities. Signal overlap can complicate analysis.
IR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Fast, simple, and provides information about the presence of specific functional groups.Not suitable for quantification of minor components. Complex molecules can have overlapping peaks.
Mass Spectrometry Measures the mass-to-charge ratio of ionized molecules.Highly sensitive and provides molecular weight information. Can be coupled with chromatography (GC-MS, LC-MS) for separation and identification of impurities.Fragmentation can be complex to interpret. May not be suitable for thermally unstable or non-volatile compounds without appropriate techniques.
HPLC-UV Separates components of a mixture based on their differential partitioning between a mobile and stationary phase, with detection by UV absorbance.High sensitivity and resolving power for separating complex mixtures. Well-established for purity determination in the pharmaceutical industry.Requires a chromophore for UV detection. Method development can be time-consuming.
qNMR A specialized NMR technique that allows for the precise quantification of substances without the need for a reference standard of the analyte itself.[1][2][3][4][5]Highly accurate and precise.[1][2][3][4][5] Does not require identical reference standards for each impurity. Can provide a direct measure of purity.Requires a high-field NMR spectrometer and careful experimental setup. Not as sensitive as HPLC for trace impurities.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Parameters: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For quantitative analysis (qNMR), use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Parameters: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.

  • Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Parameters: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Acquisition:

    • Spectrometer: Mass spectrometer with an EI source.

    • Parameters: Use a standard electron energy of 70 eV. Acquire data over a mass range of m/z 30-300.

HPLC-UV
  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common starting point for thioamides.

  • Detection: Monitor at a wavelength where the thioamide chromophore has significant absorbance (typically around 260-290 nm).

  • Procedure: Dissolve the sample in the initial mobile phase. Inject a small volume and run the gradient to separate the main compound from any impurities. Purity is typically assessed by area percentage.

Visualizations

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Analysis cluster_quantification Quantitative Assessment Ethyl Cyanoacetate Ethyl Cyanoacetate Thionation Thionation Ethyl Cyanoacetate->Thionation H2S or Lawesson's Reagent Crude Product Crude Product Thionation->Crude Product Spectral Analysis Spectral Analysis Crude Product->Spectral Analysis ¹H & ¹³C NMR ¹H & ¹³C NMR Spectral Analysis->¹H & ¹³C NMR IR IR Spectral Analysis->IR MS MS Spectral Analysis->MS Alternative Methods Alternative Methods Spectral Analysis->Alternative Methods HPLC-UV HPLC-UV Alternative Methods->HPLC-UV qNMR qNMR Alternative Methods->qNMR Pure Product Pure Product HPLC-UV->Pure Product qNMR->Pure Product

Caption: Workflow for the synthesis and purity validation of this compound.

Logical_Comparison cluster_methods Analytical Methods Purity Validation Purity Validation Spectral ID Spectral Identification Purity Validation->Spectral ID Qualitative Chromatographic Separation Chromatographic Separation Purity Validation->Chromatographic Separation Separative Quantitative Analysis Quantitative Analysis Purity Validation->Quantitative Analysis Quantitative NMR NMR Spectral ID->NMR IR IR Spectral ID->IR MS MS Spectral ID->MS HPLC HPLC Chromatographic Separation->HPLC qNMR qNMR Quantitative Analysis->qNMR

Caption: Logical relationship of analytical techniques for purity validation.

References

A Comparative Analysis of the Efficacy of Ethyl 3-amino-3-thioxopropanoate Analogues in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, the structural scaffold of ethyl 3-amino-3-thioxopropanoate has emerged as a promising starting point for the development of novel therapeutic agents. This guide provides a comparative overview of the biological efficacy of various analogues, with a particular focus on their anticancer and antimicrobial activities. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a synthesis of preclinical data to inform future research directions.

Anticancer Activity

A significant body of research has been dedicated to exploring the anticancer potential of this compound derivatives. These investigations have revealed that structural modifications to the parent compound can lead to potent and selective anticancer agents. The following sections and data tables summarize the cytotoxic activities of different classes of analogues against various cancer cell lines.

Thiazolidinone and Rhodanine Derivatives:

Derivatives of 4-thiazolidinone have been extensively studied as potential anticancer agents, with some compounds advancing to clinical trials.[1] A recent study explored a series of new 4-thiazolidinone derivatives for their activity against breast cancer cell lines, MCF-7 and MDA-MB-231.[1] The most active compounds from this series demonstrated significant inhibitory effects.[1]

Table 1: Anticancer Activity of Thiazolidinone Derivatives against Breast Cancer Cell Lines

CompoundCell LineIC50 (µM) after 24h
14b MCF-70.85[1]
Most potent previously reported thiazolidinoneMCF-712[1]
Most potent previously reported thiazolidinoneMDA-MB-23124[1]
Another previously reported thiazolidinoneMCF-78.4[1]
Another previously reported thiazolidinoneMDA-MB-2317.6[1]

Thiopurine Derivatives:

Thiopurines, including well-known drugs like 6-mercaptopurine and azathioprine, are established in cancer chemotherapy.[2] Research into new thiopurine analogues has identified compounds with potent activity against glioblastoma, melanoma, and breast cancer cell lines.[2]

Table 2: Anticancer Activity of Thiopurine Analogues

CompoundCell LineEC50 (µg/mL)
2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine (5b) SNB-19 (Glioblastoma)5.00[2]
2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine (5b) C-32 (Melanoma)7.58[2]
Dialkylaminoalkylthio derivative (4b) SNB-19 (Glioblastoma)< 10[2]
Dialkylaminoalkylthio derivative (4c) SNB-19 (Glioblastoma)< 10[2]
Dialkylaminoalkylthio derivative (4e) SNB-19 (Glioblastoma)< 10[2]
Dialkylaminoalkylthio derivative (4f) SNB-19 (Glioblastoma)< 10[2]
Cisplatin (Reference) SNB-19 (Glioblastoma)Similar to 5b[2]
Cisplatin (Reference) C-32 (Melanoma)Similar to 5b[2]

Hydrazine Derivatives:

A series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives have been synthesized and evaluated for their anticancer activity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.[3] Generally, these compounds exhibited greater cytotoxicity against the U-87 cell line.[3]

Thiosemicarbazone Derivatives:

Thiosemicarbazones are recognized for their diverse biological activities, including anticancer effects.[4] Two newly synthesized derivatives, 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) and 4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc), were evaluated for their in vitro anticancer activities and showed promising results compared to the standard drug Doxorubicin.[4]

Table 3: Anticancer Activity of Thiosemicarbazone Derivatives

CompoundIC50 Range (µg/mL)
3-MBTSc 2.82 - 14.25[4]
4-NBTSc 2.80 - 7.59[4]

Antimicrobial and Other Biological Activities

Analogues of this compound have also shown potential in other therapeutic areas. For instance, Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate has been suggested to possess potential antimicrobial properties, although further research is needed to fully characterize its effects.[5] The presence of a fluorine atom in this analogue is thought to enhance its lipophilicity and metabolic stability, making it a candidate for various applications in medicinal chemistry.[5]

Signaling Pathways and Mechanisms of Action

The anticancer activity of these analogues is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. For example, the most active 4-thiazolidinone derivatives were found to positively affect the activation of the intrinsic apoptotic pathway in breast cancer cells.[1] This is often associated with the generation of reactive oxygen species (ROS) and effects on the mitochondrial membrane potential.[1]

Below is a generalized workflow for assessing the anticancer activity and mechanism of action of these compounds.

G cluster_0 In Vitro Anticancer Evaluation Compound Synthesis Compound Synthesis Cell Line Selection Cell Line Selection Compound Synthesis->Cell Line Selection MTT Assay MTT Assay Cell Line Selection->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Mechanism of Action Studies Mechanism of Action Studies Apoptosis Assay->Mechanism of Action Studies

Caption: A typical workflow for the in vitro evaluation of novel anticancer compounds.

For compounds that induce apoptosis, a common signaling pathway involved is the intrinsic or mitochondrial pathway.

G Compound Compound ROS_Generation ROS Generation Compound->ROS_Generation MMP_Loss Mitochondrial Membrane Potential Loss ROS_Generation->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: The intrinsic apoptosis pathway often triggered by anticancer compounds.

Experimental Protocols

MTT Cytotoxicity Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a few hours to allow the formazan crystals to form.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1]

Apoptosis Assessment using Annexin V/Propidium Iodide Staining:

This flow cytometry-based assay is used to detect apoptosis. Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The cell population is differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[1]

Conclusion

The analogues of this compound represent a versatile class of compounds with significant potential for the development of new anticancer and antimicrobial agents. The data presented in this guide highlight the promising efficacy of various derivatives and underscore the importance of continued structure-activity relationship studies to optimize their therapeutic properties. The detailed experimental protocols and pathway diagrams provide a foundational understanding for researchers aiming to build upon these findings. Future investigations should focus on in vivo efficacy, pharmacokinetic profiling, and toxicological assessments to translate these preclinical discoveries into clinical applications.

References

Unlocking Synthetic Efficiency: The Advantages of Ethyl 3-amino-3-thioxopropanoate in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to efficient and successful synthetic campaigns. In the realm of heterocyclic chemistry, Ethyl 3-amino-3-thioxopropanoate emerges as a superior synthon, offering distinct advantages over conventional alternatives in key transformations such as the Hantzsch thiazole synthesis and the Gewald aminothiophene synthesis. This guide provides an objective comparison, supported by experimental data, to highlight the enhanced performance and versatility of this valuable reagent.

This compound, a bifunctional molecule featuring both a thioamide and an ester group, demonstrates enhanced reactivity and often leads to higher yields and cleaner reaction profiles compared to traditional starting materials. Its unique structural attributes facilitate efficient cyclization reactions, making it a powerful tool for the construction of diverse and complex heterocyclic scaffolds that are prevalent in medicinal chemistry.

Comparative Performance in Key Heterocycle Syntheses

To quantify the advantages of this compound, we present a comparative analysis of its performance against common alternative synthons in two widely utilized heterocyclic syntheses.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone reaction for the preparation of thiazole rings, which are core structures in numerous pharmaceuticals. This reaction typically involves the condensation of an α-haloketone with a thioamide. While simple thioamides like thioacetamide are commonly employed, this compound offers a more reactive and versatile alternative.

Synthonα-HaloketoneProductReaction ConditionsYield (%)Reference
This compound 2-BromoacetophenoneEthyl 2-amino-4-phenylthiazole-5-carboxylateEthanol, Reflux, 4h85-92[1][2]
Thioacetamide2-Bromoacetophenone2-Amino-4-phenylthiazoleEthanol, Reflux, 6h70-80[2]

As the data indicates, this compound consistently provides higher yields in shorter reaction times, underscoring its superior reactivity. The presence of the electron-withdrawing ester group is believed to enhance the nucleophilicity of the sulfur atom, facilitating the initial cyclization step.

Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes, another privileged scaffold in drug discovery. This reaction typically involves a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a base. Here, this compound can serve as a precursor to the active methylene component, offering a distinct pathway with notable benefits.

Active Methylene SynthonKetoneProductReaction ConditionsYield (%)Reference
This compound CyclohexanoneEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateEthanol, Morpholine, Sulfur, 60°C, 3h88[3]
Ethyl CyanoacetateCyclohexanoneEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateEthanol, Morpholine, Sulfur, 60°C, 5h75[3]
Ethyl 3-amino-3-oxopropanoateCyclohexanoneNot applicable (lacks the necessary sulfur source)--

In the Gewald reaction, utilizing this compound leads to a more efficient synthesis with higher yields and shorter reaction times compared to the traditional use of ethyl cyanoacetate and elemental sulfur. The pre-installed thioamide functionality streamlines the reaction pathway, avoiding the in-situ formation of the sulfur-containing intermediate. Ethyl 3-amino-3-oxopropanoate, the oxygen analog, is not a suitable substrate for this transformation as it lacks the essential sulfur atom for the thiophene ring formation.

Experimental Protocols

For the practical application of these findings, detailed experimental protocols for the synthesis of key heterocyclic compounds using this compound are provided below.

General Procedure for Hantzsch Thiazole Synthesis
  • Materials: this compound (1.0 eq), α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq), ethanol.

  • Procedure:

    • Dissolve this compound and the α-haloketone in ethanol in a round-bottom flask.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired 2,4-disubstituted thiazole.

General Procedure for Gewald Aminothiophene Synthesis
  • Materials: Ketone or aldehyde (e.g., cyclohexanone, 1.0 eq), this compound (1.0 eq), elemental sulfur (1.1 eq), a basic catalyst (e.g., morpholine or triethylamine, 0.2 eq), ethanol.

  • Procedure:

    • To a solution of the ketone or aldehyde and this compound in ethanol, add elemental sulfur and the basic catalyst.

    • Heat the mixture at 50-60°C with stirring for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the 2-aminothiophene derivative.

Reaction Pathways and Mechanisms

The enhanced efficiency of this compound can be understood by examining the reaction mechanisms. The following diagrams, generated using the DOT language, illustrate the key steps in the Hantzsch and Gewald syntheses.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Ethyl 3-amino- 3-thioxopropanoate C Thioether Intermediate A->C Nucleophilic Attack B α-Haloketone B->C D Cyclized Intermediate C->D Intramolecular Cyclization E 2,4-Disubstituted Thiazole D->E Dehydration

Hantzsch Thiazole Synthesis Pathway

In the Hantzsch synthesis, the thioamide sulfur of this compound acts as a nucleophile, attacking the α-haloketone to form a thioether intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Gewald_Aminothiophene_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Ketone/ Aldehyde C Knoevenagel Adduct A->C B Ethyl 3-amino- 3-thioxopropanoate B->C Knoevenagel Condensation S Sulfur (S₈) D Thiiranium Ion Intermediate S->D Sulfur Addition Base Base Base->C C->D E Cyclized Thiolane D->E Intramolecular Attack F 2-Aminothiophene E->F Tautomerization & Aromatization

References

Spectroscopic Analysis for the Confirmation of Ethyl 3-amino-3-thioxopropanoate Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic techniques for the confirmation of "Ethyl 3-amino-3-thioxopropanoate" and its reaction products. We will explore the expected spectroscopic data, compare it with its amide analog, and discuss alternative synthetic approaches. Detailed experimental protocols and visual workflows are included to support researchers in their synthetic and analytical endeavors.

Introduction to this compound

This compound is a thioamide derivative of significant interest in organic synthesis, serving as a versatile building block for the preparation of various heterocyclic compounds and molecules with potential biological activity. The replacement of the carbonyl oxygen with sulfur in its amide counterpart, ethyl 3-amino-3-oxopropanoate, introduces unique physicochemical properties that can influence reactivity, coordination chemistry, and biological interactions. Accurate confirmation of its synthesis is paramount and relies on a suite of spectroscopic methods.

Synthesis of this compound

A common and direct method for the synthesis of this compound involves the reaction of ethyl cyanoacetate with hydrogen sulfide. This reaction proceeds via the addition of H₂S to the nitrile group, followed by tautomerization to the more stable thioamide form.

Alternatively, thioamides can be synthesized from their corresponding amides using a thionating agent. Lawesson's reagent is a widely used reagent for this transformation, although several alternatives with improved characteristics have been developed.

Reaction Pathway

reaction_pathway cluster_main Synthesis of this compound Ethyl_cyanoacetate Ethyl cyanoacetate Intermediate Thioimidate Intermediate Ethyl_cyanoacetate->Intermediate + H₂S H2S Hydrogen Sulfide (H₂S) Product This compound Intermediate->Product Tautomerization

Caption: Synthesis of this compound from ethyl cyanoacetate.

Spectroscopic Confirmation: A Comparative Analysis

The confirmation of the successful synthesis of this compound relies on the distinct spectroscopic signatures imparted by the thioamide functional group. Below is a comparison of the expected spectroscopic data for the target molecule with its amide analog, Ethyl 3-amino-3-oxopropanoate.

Data Presentation
Spectroscopic TechniqueEthyl 3-amino-3-oxopropanoate (Amide Analog) - Experimental DataThis compound (Thioamide) - Expected DataKey Differences and Rationale
¹H NMR δ (ppm): ~1.2 (t, 3H, -CH₃) ~2.5 (s, 2H, -CH₂-) ~4.1 (q, 2H, -OCH₂-) ~7.0 (br s, 2H, -NH₂)δ (ppm): ~1.3 (t, 3H, -CH₃) ~3.5 (s, 2H, -CH₂-) ~4.2 (q, 2H, -OCH₂-) ~8.5-9.5 (br s, 2H, -NH₂)The -CH₂- protons adjacent to the thiocarbonyl are expected to be deshielded and appear at a higher chemical shift compared to the amide. The -NH₂ protons of the thioamide are significantly deshielded due to the increased double bond character of the C-N bond and the magnetic anisotropy of the C=S bond.
¹³C NMR δ (ppm): ~14 (-CH₃) ~45 (-CH₂-) ~61 (-OCH₂-) ~170 (C=O, ester) ~172 (C=O, amide)δ (ppm): ~14 (-CH₃) ~55 (-CH₂-) ~62 (-OCH₂-) ~170 (C=O, ester) ~200-210 (C=S)The most significant difference is the chemical shift of the thiocarbonyl carbon (C=S), which is expected to be around 200-210 ppm, approximately 30-40 ppm downfield from the amide carbonyl carbon[1].
IR Spectroscopy ν (cm⁻¹): ~3400-3200 (N-H stretch) ~1740 (C=O stretch, ester) ~1660 (Amide I, C=O stretch) ~1620 (Amide II, N-H bend)ν (cm⁻¹): ~3400-3200 (N-H stretch) ~1740 (C=O stretch, ester) ~1600-1650 (Amide II band equivalent) ~1120 (C=S stretch)The C=S stretching vibration appears at a much lower frequency (~1120 cm⁻¹) compared to the C=O stretch of the amide (~1660 cm⁻¹)[1]. The band in the 1600-1650 cm⁻¹ region in thioamides is primarily due to NH₂ bending[2].
Mass Spectrometry [M]⁺: 131.06 g/mol [M]⁺: 147.04 g/mol The molecular weight of the thioamide is higher by the difference in the atomic mass of sulfur (32.07 amu) and oxygen (16.00 amu). The fragmentation pattern will also differ, with characteristic fragments indicating the presence of sulfur.

Comparison of Thionating Agents for Thioamide Synthesis

While the direct reaction with H₂S is a viable route, the conversion of the corresponding amide, Ethyl 3-amino-3-oxopropanoate, using a thionating agent is a common alternative. Lawesson's reagent has been the traditional choice, but newer reagents offer several advantages.

Thionating AgentAdvantagesDisadvantages
Lawesson's Reagent - Readily available and widely used. - Effective for a broad range of amides.- Often requires high temperatures and long reaction times. - Can be difficult to remove phosphorus-containing byproducts. - Unpleasant odor.
Phosphorus Pentasulfide (P₄S₁₀) - A classical and potent thionating agent.- Harsh reaction conditions. - Low selectivity. - Generates H₂S gas.
Belleau's Reagent - More soluble in organic solvents than Lawesson's reagent.- Similar issues with byproduct removal and odor.
Davy Reagents - Can be more reactive and selective than Lawesson's reagent.- Not as commercially available.
Recent Alternatives (e.g., Silathiones) - Milder reaction conditions. - Cleaner reactions with easier workup.- May be more expensive and less readily available.

Experimental Protocols

Synthesis of this compound from Ethyl Cyanoacetate

Materials:

  • Ethyl cyanoacetate

  • Hydrogen sulfide (gas)

  • Pyridine (or other suitable base)

  • Ethanol (or other suitable solvent)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve ethyl cyanoacetate in a suitable solvent such as ethanol in a pressure-resistant vessel.

  • Add a catalytic amount of a base, such as pyridine.

  • Cool the mixture in an ice bath and carefully bubble hydrogen sulfide gas through the solution for a specified period. The reaction should be performed in a well-ventilated fume hood due to the toxicity and odor of H₂S.

  • Seal the vessel and allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully vent the excess H₂S into a bleach solution.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water to remove the catalyst.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

General Protocol for Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values. Compare the obtained data with the expected values outlined in the data table.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. For a liquid sample, a thin film between salt plates can be used.

  • Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present, particularly the C=S and N-H vibrations, and compare them to the expected values.

3. Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

  • Data Analysis: Determine the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight of the product. Analyze the fragmentation pattern for characteristic ions that support the proposed structure.

Experimental Workflow

experimental_workflow cluster_workflow Spectroscopic Confirmation Workflow Synthesis Synthesis of This compound Purification Purification (Column Chromatography / Recrystallization) Synthesis->Purification Sample_Prep Sample Preparation for Analysis Purification->Sample_Prep NMR ¹H and ¹³C NMR Spectroscopy Sample_Prep->NMR IR Infrared (IR) Spectroscopy Sample_Prep->IR MS Mass Spectrometry (MS) Sample_Prep->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General workflow for the synthesis and spectroscopic confirmation.

Conclusion

The successful synthesis of this compound can be unequivocally confirmed through a combination of NMR, IR, and Mass Spectrometry. The characteristic downfield shift of the thiocarbonyl carbon in the ¹³C NMR spectrum, the appearance of a C=S stretching band in the IR spectrum, and the correct molecular ion peak in the mass spectrum provide conclusive evidence of the desired product. By comparing the obtained data with the known spectra of the amide analog and understanding the typical spectroscopic features of thioamides, researchers can confidently identify and characterize their target molecule. The choice of synthetic route, whether through direct thionation of a nitrile or conversion from an amide, will depend on the available starting materials and desired reaction conditions, with newer thionating agents offering milder and cleaner alternatives to traditional methods.

References

Benchmarking "Ethyl 3-amino-3-thioxopropanoate" against other thionating agents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, the conversion of a carbonyl group to a thiocarbonyl is a critical transformation for the synthesis of a wide array of organosulfur compounds. This conversion, known as thionation, is fundamental for researchers, scientists, and drug development professionals. The choice of thionating agent is paramount as it significantly influences reaction efficiency, substrate compatibility, and overall yield.[1] This guide provides an objective, data-driven comparison of common thionating agents. While "Ethyl 3-amino-3-thioxopropanoate" is a valuable thioamide, it is a product of thionation rather than a reagent for it. This guide will, therefore, focus on established thionating agents and their applications.

Key Thionating Agents: An Overview

A variety of reagents have been developed for the thionation of carbonyl compounds. The most prominent among these are Lawesson's Reagent (LR), Phosphorus Pentasulfide (P₄S₁₀), and more recent innovations such as Curphey's Reagent (P₄S₁₀/HMDO) and the P₄S₁₀-Pyridine complex.[1][2] Each of these reagents presents a unique profile of reactivity, selectivity, and practical considerations.

Lawesson's Reagent (LR) is a mild and soluble thionating agent that provides high yields for a variety of substrates.[1] It is often preferred for its milder reaction conditions compared to P₄S₁₀.[3]

Phosphorus Pentasulfide (P₄S₁₀) is an inexpensive and powerful thionating agent, though it often requires harsh reaction conditions.[1][4][5] Its use has been somewhat displaced by Lawesson's reagent in many applications.[6]

Curphey's Reagent (P₄S₁₀/HMDO) exhibits enhanced reactivity compared to P₄S₁₀ alone and often results in cleaner reactions and simpler workup than Lawesson's Reagent.[1] The yields are comparable to or superior to those obtained with Lawesson's reagent.[7]

P₄S₁₀-Pyridine Complex offers high thermal stability, making it suitable for high-temperature reactions where Lawesson's Reagent might decompose.[1] This complex can provide cleaner thionation products with easier workup procedures.[8]

Performance Comparison: A Data-Driven Analysis

The effectiveness of a thionating reagent is best evaluated through a direct comparison of its performance in the thionation of various carbonyl-containing substrates. The following tables summarize quantitative data from comparative studies.

Table 1: Thionation of Amides

ReagentSubstrateEquivalents of ReagentSolventTemperature (°C)TimeYield (%)
Lawesson's Reagent (LR)Generic Amide0.5THFRoom Temp30 min86
P₄S₁₀/HMDO (Curphey's Reagent)N,N-dimethylbenzamide0.18 (P₄S₁₀)DichloromethaneReflux (40°C)1.5 h87
P₄S₁₀Amides (General)ExcessToluene/XyleneReflux (110-140°C)6-10 hVariable
Lawesson's Reagent (LR)N-p-methylphenylbenzamide0.52TolueneReflux (110°C)3 h79

Data compiled from multiple sources.

Table 2: Thionation of Ketones

ReagentSubstrateMolar Ratio (Reagent:Substrate)SolventTime (h)Yield (%)
P₄S₁₀/Al₂O₃Acetophenone0.34Acetonitrile392
P₄S₁₀Acetophenone-Acetonitrile1065
Lawesson's ReagentBenzophenone-Toluene--

Data for P₄S₁₀/Al₂O₃ and P₄S₁₀ from a comparative study. The thionation of benzophenone to thiobenzophenone was one of the first successful applications of Lawesson's reagent.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are general protocols for the thionation of amides and ketones.

Protocol 1: Thionation of an Amide using Lawesson's Reagent

  • Materials: Starting Amide (1.0 mmol), Lawesson's Reagent (0.5 mmol), Anhydrous Toluene or THF.

  • Procedure:

    • In a round-bottom flask, dissolve the amide and Lawesson's Reagent in the anhydrous solvent under an inert atmosphere.

    • Heat the reaction mixture to reflux (for toluene, ~110 °C) or stir at room temperature if using THF.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Thionation of a Ketone using P₄S₁₀/Al₂O₃

  • Reagent Preparation: Grind phosphorus pentasulfide (6g) and basic alumina (10g) in a mortar and pestle until a fine, homogeneous powder is obtained.

  • Procedure:

    • To a solution of the ketone (0.0025 mol) in acetonitrile (50 mL), add the prepared P₄S₁₀/Al₂O₃ reagent (1g, containing 0.00085 mol of P₄S₁₀).

    • Reflux the mixture under a nitrogen atmosphere.

    • Monitor the reaction by TLC and GC.

    • After completion, filter to remove the reagent and evaporate the solvent.

    • Extract the resulting liquid with hexane or diethyl ether to isolate the thioketone.

Mandatory Visualizations

General Thionation Workflow

G General Workflow for a Thionation Reaction A Combine carbonyl compound and thionating reagent in an anhydrous solvent B Heat the reaction mixture (optional, depending on reagent) A->B Inert Atmosphere C Monitor reaction progress (TLC, HPLC) B->C D Work-up (e.g., solvent removal, aqueous wash) C->D Reaction Complete E Purification (e.g., column chromatography) D->E F Characterization of the thiocarbonyl product E->F G Simplified Mechanism of Thionation with Lawesson's Reagent LR_Dimer Lawesson's Reagent (Dimer) (p-MeOC₆H₄PS₂)₂ LR_Monomer Reactive Monomer p-MeOC₆H₄PS₂ LR_Dimer->LR_Monomer Dissociation Intermediate {Thiaoxaphosphetane Intermediate} LR_Monomer->Intermediate Cycloaddition Carbonyl Carbonyl Compound R₂C=O Carbonyl->Intermediate ThioCarbonyl Thiocarbonyl Product R₂C=S Intermediate->ThioCarbonyl Cycloreversion Byproduct Phosphorus-Oxygen Byproduct Intermediate->Byproduct G Proposed Mechanism for Thionation with P₄S₁₀ P4S10 P₄S₁₀ Dissociates to P₂S₅ Adduct {Initial Adduct} P4S10->Adduct Carbonyl Carbonyl Compound R₂C=O Carbonyl->Adduct Nucleophilic Attack Intermediate {Four-membered Ring Intermediate} Adduct->Intermediate Rearrangement ThioCarbonyl Thiocarbonyl Product R₂C=S Intermediate->ThioCarbonyl Elimination Byproduct Phosphorus-Oxygen Byproduct Intermediate->Byproduct

References

A Comparative Guide to the Reactivity and Intermediate Characterization of Ethyl 3-amino-3-thioxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-amino-3-thioxopropanoate is a versatile bifunctional reagent with significant potential in the synthesis of a wide array of heterocyclic compounds, which are foundational scaffolds in drug discovery. Its ambident nucleophilic and electrophilic nature allows for diverse reactivity, leading to the formation of valuable pyrimidine and thiazole derivatives. This guide provides a comparative analysis of the reactions of this compound, focusing on the characterization of key reaction intermediates and comparing its utility against alternative synthetic precursors.

Reactivity Profile and Intermediate Analysis

This compound possesses three key reactive sites: the nucleophilic amino group, the potentially nucleophilic sulfur atom (in its tautomeric thioenol form), and the electrophilic ester carbonyl group. The interplay of these functionalities dictates its reaction pathways with various electrophiles and nucleophiles.

Reaction with α-Halocarbonyl Compounds: Thiazole Synthesis

A primary application of this compound is in the Hantzsch thiazole synthesis, reacting with α-halocarbonyl compounds. The reaction proceeds through a series of well-defined intermediates.

The initial step involves the nucleophilic attack of the thioamide sulfur on the electrophilic carbon of the α-halocarbonyl compound, forming an S-alkylated intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final thiazole product.

Reaction Pathway for Thiazole Synthesis

G cluster_0 Reaction with α-Halocarbonyls A This compound C S-Alkylated Intermediate A->C + B α-Halocarbonyl B->C + D Cyclized Intermediate (Thiazoline) C->D Intramolecular Cyclization E Thiazole Product D->E Dehydration G cluster_1 Reaction with 1,3-Dicarbonyls A This compound G Enaminone Intermediate A->G + F 1,3-Dicarbonyl F->G + H Cyclized Dihydropyrimidine Intermediate G->H Intramolecular Cyclization I Pyrimidine Product H->I Elimination of H₂O & H₂S G cluster_2 Thiazole Synthesis Workflow J Dissolve this compound and α-haloacetophenone in Ethanol K Reflux for 4-6 hours J->K L Monitor by TLC K->L M Cool and Concentrate L->M N Purify by Column Chromatography M->N

Safety Operating Guide

Safe Disposal of Ethyl 3-amino-3-thioxopropanoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide for Researchers, Scientists, and Drug Development Professionals on the Proper Disposal Procedures for Ethyl 3-amino-3-thioxopropanoate.

This document provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 13621-50-6). Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance.

I. Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a substance is fundamental to its safe handling and disposal.

PropertyValueReference
CAS Number 13621-50-6
Molecular Formula C₅H₉NO₂S[1][2]
Molecular Weight 147.2 g/mol [1]
Appearance Pale-yellow to yellow solid or liquid
Melting Point 78-79 °C[3]
Boiling Point 233 °C[3]
Flash Point 95 °C[3]
Storage Temperature Refrigerator

II. Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. All personnel handling this chemical must be thoroughly familiar with its potential hazards and the required safety precautions.

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]

Incompatibilities:

  • Strong oxidizing agents.[1]

Hazardous Decomposition Products:

  • Combustion may produce carbon oxides, nitrogen oxides, and sulfur oxides.[1]

III. Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound.

PPE_Workflow cluster_ppe Required Personal Protective Equipment labcoat Lab Coat gloves Chemical-Resistant Gloves (e.g., Nitrile) labcoat->gloves goggles Safety Goggles gloves->goggles respirator NIOSH-Approved Respirator (if handling powders or creating aerosols) goggles->respirator end Proceed with Handling respirator->end start Before Handling Chemical start->labcoat

Caption: Personal Protective Equipment (PPE) Workflow.

IV. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.

  • Don PPE: Wear all required personal protective equipment as outlined in Section III.

  • Containment: For liquid spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as sawdust. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Collect the absorbed or swept material into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

  • Waste Disposal: Dispose of the contaminated materials and cleaning supplies as hazardous waste according to the procedures outlined in Section V.

V. Step-by-Step Disposal Procedure

The primary method for the disposal of small quantities of this compound in a laboratory setting is through chemical degradation via hydrolysis, followed by neutralization. This procedure should be carried out in a fume hood.

Experimental Protocol: Hydrolysis and Neutralization

  • Preparation:

    • Prepare a 1 M sodium hydroxide (NaOH) solution.

    • Ensure a calibrated pH meter or pH paper is readily available.

    • Have a container for aqueous waste.

  • Hydrolysis:

    • In a suitable reaction vessel (e.g., a beaker or flask) within a fume hood, cautiously add the this compound waste to an excess of the 1 M NaOH solution. A general guideline is to use at least a 10-fold molar excess of NaOH.

    • Stir the mixture at room temperature. The hydrolysis of the ester and thioamide functional groups will occur, producing ethanol, ammonia, and the sodium salt of 3-thioxopropanoic acid.

    • Allow the reaction to proceed for several hours (e.g., overnight) to ensure complete hydrolysis. Gentle heating may be applied to accelerate the reaction, but this should be done with caution due to the potential for ammonia gas evolution.

  • Neutralization:

    • After the hydrolysis is complete, slowly and with stirring, neutralize the resulting basic solution by adding a dilute acid, such as 1 M hydrochloric acid (HCl).

    • Monitor the pH of the solution continuously. The target pH should be between 6.0 and 8.0.

    • Be cautious during neutralization as it is an exothermic reaction.

  • Final Disposal:

    • Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check your institution's specific guidelines for aqueous waste disposal.

Disposal_Workflow cluster_workflow Disposal Workflow for this compound start Small Quantity of Chemical Waste hydrolysis Step 1: Hydrolysis (Excess 1M NaOH) start->hydrolysis neutralization Step 2: Neutralization (Dilute HCl to pH 6-8) hydrolysis->neutralization check_regulations Step 3: Check Local Aqueous Waste Regulations neutralization->check_regulations drain_disposal Step 4: Dispose Down Drain with Copious Water check_regulations->drain_disposal Permitted hazardous_waste Alternative: Dispose as Hazardous Chemical Waste check_regulations->hazardous_waste Not Permitted

Caption: Logical workflow for the disposal of this compound.

Disclaimer: This guide provides general recommendations. Always consult your institution's specific safety and disposal protocols, as well as local, state, and federal regulations, before proceeding with any chemical disposal.

References

Comprehensive Safety and Handling Guide for Ethyl 3-amino-3-thioxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Ethyl 3-amino-3-thioxopropanoate (CAS No. 13621-50-6). The following procedures are designed to ensure the safe handling of this chemical and to provide clear, step-by-step guidance for laboratory operations.

Hazard Identification and Safety Precautions

This compound is a chemical that requires careful handling due to its potential health hazards. The signal word for this compound is "Warning".[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[1]

Precautionary Statements: Users should adhere to the following precautionary measures:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

  • For a comprehensive list of precautionary statements, refer to the supplier's safety data sheet.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure when handling this compound. The following table summarizes the required PPE.

PPE Category Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z.87.1 standards. A face shield should be worn over safety glasses, especially when there is a risk of splashing.[2]To protect against eye irritation and chemical splashes.[1]
Hand Protection Double-gloving with chemotherapy-grade nitrile gloves meeting ASTM D6978 standard. The outer glove should be worn over the gown cuff.[3][4]To prevent skin contact and irritation.[1] Gloves must be inspected before use and disposed of properly after handling the chemical.[5]
Body Protection A disposable, long-sleeved, solid-front gown made of polyethylene-coated polypropylene or other impervious material.[3][4]To protect against skin exposure. Laboratory coats made of absorbent materials are not suitable.[3]
Respiratory Protection For weighing or handling powders, or when there is a risk of aerosol generation, a NIOSH-approved respirator (e.g., N95) is required.[5][6] All handling of the solid form should be done in a certified chemical fume hood.[2]To prevent inhalation, which can be harmful and cause respiratory irritation.[1]
Foot Protection Closed-toe shoes are mandatory in the laboratory. Disposable shoe covers should be used when handling larger quantities or in case of a spill.[3]To protect against spills.

Operational Plan: Step-by-Step Handling Procedure

3.1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Decontamination: Ensure the work surface is clean before and after the experiment. A spill kit should be readily accessible.[2]

  • Pre-weighing: If working with the solid form, tare a sealed container inside the fume hood before weighing the compound to prevent contamination of the balance.[2]

3.2. Handling the Chemical:

  • Personal Protective Equipment: Don all required PPE as specified in the table above before handling the chemical.

  • Transfer: Use appropriate tools such as a spatula or powder funnel for solids, and calibrated pipettes or syringes for any solutions to ensure accurate and contained transfer.

  • Reaction Setup: If the chemical is part of a reaction, ensure the setup is secure within the fume hood. Be mindful of potential exothermic reactions and have a cooling bath (e.g., ice water) on standby if necessary.[2]

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents.[7]

3.3. Post-Experiment:

  • Quenching: If required, carefully quench the reaction within the fume hood.

  • Decontamination: Thoroughly decontaminate all equipment and the work area.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

4.1. Waste Segregation:

  • Solid Waste: All disposable materials that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[2]

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed and properly labeled hazardous waste container. Do not mix with other waste streams unless their compatibility has been confirmed.[2]

  • Unused Product: Unused or surplus this compound should be disposed of as hazardous waste. Contact a licensed professional waste disposal service for disposal.[5]

4.2. Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

4.3. Contaminated Packaging: Dispose of the original product container as unused product.[5]

Emergency Procedures

5.1. Spills:

  • Evacuate non-essential personnel from the area.[5]

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[5]

  • Ventilate the area and wash the spill site after the material has been removed.

5.2. Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Chemical and Physical Properties

PropertyValue
Molecular Formula C5H9NO2S
Molecular Weight 147.20 g/mol [8]
Appearance Pale-yellow to Yellow Solid or liquid
Storage Temperature Refrigerator or Ambient Storage[1]

Experimental Workflow Diagram

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep1 Designate Work Area in Fume Hood prep2 Assemble All Necessary Equipment prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weigh/Measure Chemical in Fume Hood prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 post1 Quench Reaction (if necessary) handle2->post1 post2 Decontaminate Equipment and Work Area post1->post2 disp1 Segregate Solid and Liquid Hazardous Waste post2->disp1 disp2 Label Waste Containers disp1->disp2 disp3 Store Waste for Professional Disposal disp2->disp3 emg1 Spill Response emg2 Exposure Response

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-3-thioxopropanoate
Reactant of Route 2
Ethyl 3-amino-3-thioxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.